4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Description
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Properties
IUPAC Name |
1-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-9(14)13-7-6-12-11-5-3-2-4-10(11)8-13/h2-5,12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBURCRAYKPWBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465743 | |
| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57756-36-2 | |
| Record name | 1-(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57756-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-(1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a key intermediate in the development of various pharmaceuticals.[1][2] This document details the established synthetic protocol, including reagents, reaction conditions, and purification methods. Furthermore, it outlines a suite of analytical techniques for the thorough characterization of the compound, presenting available physicochemical and spectroscopic data. The guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering a practical framework for the preparation and analysis of this important benzodiazepine derivative.
Introduction
This compound is a derivative of the benzodiazepine class of compounds, which are widely recognized for their diverse pharmacological activities, primarily targeting the central nervous system.[1] The core structure, a fusion of a benzene and a diazepine ring, serves as a versatile scaffold in medicinal chemistry. The acetylated form, this compound, is a crucial intermediate in the synthesis of more complex pharmaceutical agents.[1][2] Its synthesis and characterization are fundamental steps in the discovery and development of novel therapeutics. This guide provides a detailed methodology for its preparation and a comprehensive approach to its analytical characterization.
Synthesis of this compound
The synthesis of the title compound is achieved through the acetylation of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. This reaction is a straightforward and high-yielding procedure.[1]
Reaction Scheme
The synthesis proceeds via the reaction of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with acetyl chloride in a suitable solvent.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
The following protocol is based on established literature procedures.[1]
Materials:
-
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Acetone
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (0.1 mol) in dichloromethane (80 ml).
-
Cool the solution in an ice-water bath.
-
Add acetyl chloride (6 ml) dropwise to the cooled solution with stirring.
-
After the addition is complete, remove the ice-water bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 5 hours.
-
Quench the reaction by pouring the mixture into an ice-water bath.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Evaporate the solvent from the filtrate to yield an oil.
-
Crystallize the oil from acetone to obtain the final product.
Yield: The reported yield for this synthesis is 96%.[1]
Characterization
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Physicochemical Properties
A summary of the known physicochemical properties of the compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Solubility | Sparingly soluble in water | [1] |
| Melting Point | 83.4-84.4 °C | [2] |
Spectroscopic Data
-
¹H NMR: The ¹H NMR spectrum provides information about the proton environment in the molecule. The expected signals for this compound are as follows: a singlet for the acetyl methyl protons, multiplets for the methylene protons of the diazepine ring, and multiplets for the aromatic protons. A published ¹H NMR spectrum shows the following peaks (300MHz, DMSO): δ 1.95 and 2.02 (s+s, 3H), 3.05 and 3.09 (m, 2H, CH₂), 3.60 (m, 2H, CH₂), 4.58 and 4.64 (s+s, 2H, CH₂), 7.1-7.3 (m, 4H, H on phenyl).[2]
An IR spectrum would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), a strong C=O stretch from the acetyl group, and C=C stretches from the aromatic ring.
Mass spectrometry would confirm the molecular weight of the compound. The electron impact (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190.[2]
Crystallographic Data
The crystal structure of this compound has been determined by X-ray crystallography.[1]
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1] |
| Space Group | P4₃ | [1] |
| Unit Cell Dimensions | a = 10.8251(8) Å, c = 9.4569(14) Å | [1] |
| Volume | 1108.2(2) ų | [1] |
| Z | 4 | [1] |
Experimental and Analytical Workflow
The overall process from synthesis to characterization can be visualized in the following workflow diagram.
Caption: Workflow for the synthesis and characterization of the target compound.
Biological Context: General Mechanism of Action of Benzodiazepines
While specific signaling pathways for this compound are not extensively documented, benzodiazepines as a class are known to exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[3]
Caption: General mechanism of action of benzodiazepines at the GABAₐ receptor.
Benzodiazepines bind to an allosteric site on the GABAₐ receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride ion channel opening. The resulting influx of chloride ions leads to hyperpolarization of the neuron, making it less likely to fire an action potential and thus enhancing the inhibitory effect of GABA.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic protocol described is efficient and high-yielding. A comprehensive suite of analytical methods has been outlined to ensure the structural confirmation and purity assessment of the compound. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the use of this important intermediate in the synthesis of novel therapeutic agents.
References
An In-depth Technical Guide on the Physicochemical Properties of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Foreword: This document provides a comprehensive overview of the known physicochemical properties of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Due to the limited availability of extensive experimental data in publicly accessible literature for this specific compound, this guide also incorporates information on closely related benzodiazepine derivatives to provide a broader context for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
This compound is a derivative of the benzodiazepine class of compounds, which are known for their wide range of pharmacological activities.[1] The core structure consists of a benzene ring fused to a seven-membered diazepine ring.[1] The "tetrahydro" designation indicates that four of the double bonds in the diazepine ring are saturated. The acetyl group is attached to the nitrogen at position 4.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 57756-36-2[2][3] |
| Molecular Formula | C₁₁H₁₄N₂O[2] |
| Molecular Weight | 190.24 g/mol [2] |
| Canonical SMILES | CC(=O)N1CCN(C2=CC=CC=C21)C |
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Table 2: Summary of Physicochemical Data
| Property | Value | Notes |
|---|---|---|
| Physical Appearance | Colorless solid | [2] |
| Melting Point | Data not available | For related tetrahydro-1,4-benzodiazepine-2-ones, melting points can range from 147°C to 180°C.[4][5] |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water | [2] |
| pKa | Data not available | Benzodiazepines are generally weak bases.[6] |
| LogP (Octanol-Water Partition Coefficient) | Data not available | This value is a key indicator of lipophilicity.[7] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų |[2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to ensuring the quality and validity of physicochemical data. Below are generalized, yet detailed, methodologies for determining key parameters, based on standard practices for pharmaceutical compounds.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like a benzodiazepine, it indicates the affinity for protons. Potentiometric titration is a common and accurate method for its determination.[8]
Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the protonated and unprotonated species are equal, which corresponds to the midpoint of the buffer region in the titration curve.
Detailed Protocol:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of this compound in a suitable solvent system (e.g., water with a co-solvent if solubility is low).[8]
-
Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).[8]
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8]
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[8]
-
Titration Procedure:
-
Place 20 mL of the sample solution into a temperature-controlled vessel with a magnetic stirrer.[8]
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[8]
-
Immerse the calibrated pH electrode into the solution.
-
If determining a basic pKa, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[8]
-
Titrate the solution with incremental additions of 0.1 M NaOH.
-
Record the pH reading after each addition, ensuring the reading is stable (drift < 0.01 pH units per minute).[8]
-
Continue the titration until the pH reaches approximately 12-12.5.[8]
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to generate a titration curve.
-
The inflection point of the curve corresponds to the equivalence point. The pH at the half-equivalence point is the pKa.
-
Perform at least three replicate titrations to ensure accuracy and calculate the mean and standard deviation.[8]
-
Determination of LogP by HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) is a widely used indirect method for determining LogP, especially for compounds with poor water solubility.[9][10]
Principle: The retention time of a compound on a reverse-phase HPLC column is related to its lipophilicity. By correlating the retention time with that of compounds with known LogP values, the LogP of the test compound can be determined.
Detailed Protocol:
-
Preparation of Mobile Phase and Solutions:
-
Chromatographic Conditions:
-
Use a reverse-phase column (e.g., C18).
-
Equilibrate the column with the initial mobile phase composition.
-
Inject a small volume (e.g., 10 µL) of the sample solution.[10]
-
Run the analysis and record the retention time.
-
-
Data Analysis:
-
A sigmoidal curve is obtained when plotting the retention time against the pH of the mobile phase. The inflection point of this curve corresponds to the pKa.[10]
-
To determine LogP, a calibration curve is first generated by running a series of standards with known LogP values under the same chromatographic conditions. The LogP of the test compound is then interpolated from its retention time using the calibration curve.
-
Biological Context and Signaling Pathways
Benzodiazepines are well-known for their effects on the central nervous system, primarily through their interaction with the GABA-A receptor.[11][12] This interaction enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), which is the main inhibitory neurotransmitter in the brain.[11][13]
GABA-A Receptor Signaling
Activation of the GABA-A receptor, a ligand-gated ion channel, leads to an influx of chloride ions into the neuron.[13][14] This influx causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[13] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[14] This binding increases the frequency of the chloride channel opening when GABA is also bound, thereby potentiating the inhibitory effect of GABA.[15]
Caption: Simplified GABA-A receptor signaling pathway modulated by benzodiazepines.
Synthetic Pathways
The synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives can be achieved through various routes. A common approach involves the reductive cyclization of appropriate precursors. For instance, a one-pot synthesis can start from N-Boc-protected 2-aminobenzyl alcohols and N-nosyl-protected 2-aminoacetaldehyde dimethyl acetal.[16] Another method involves a ruthenium-catalyzed reaction between 2-aminobenzyl alcohols and 1,2-amino alcohols.[16] A practical synthesis for this compound has also been published.[17]
Caption: Generalized synthetic workflow for 4-acetylated tetrahydro-1,4-benzodiazepines.
Conclusion
This compound is a compound of interest within the broader class of pharmacologically active benzodiazepines. While specific experimental data for some of its physicochemical properties are not widely available, established methodologies for determining these parameters are well-documented. The understanding of its potential biological activity is largely inferred from the well-characterized mechanism of action of related benzodiazepines on the GABA-A receptor. Further research is warranted to fully elucidate the specific properties and potential therapeutic applications of this particular derivative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. guidechem.com [guidechem.com]
- 3. CAS#:57756-36-2 | this compound | Chemsrc [chemsrc.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental versus theoretical log D7.4 , pKa and plasma protein binding values for benzodiazepines appearing as new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]
- 10. academic.oup.com [academic.oup.com]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Whitepaper: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
A-Core Focus on its Role as a Key Intermediate in the Synthesis of Clobazam
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a chemical compound that has garnered attention not for its direct pharmacological activity, but for its crucial role as a key intermediate in the synthesis of pharmaceutically active compounds. Notably, it serves as a precursor in the manufacturing of Clobazam, a well-established anticonvulsant medication. This document provides a comprehensive overview of the synthesis of Clobazam from this intermediate and briefly touches upon the established mechanism of action of the final active pharmaceutical ingredient.
Synthesis of Clobazam from this compound
The transformation of this compound to Clobazam involves a series of chemical reactions. The following experimental protocol outlines a common synthetic route.
Experimental Protocol: Synthesis of Clobazam
A widely utilized method for the synthesis of Clobazam from its acetyl precursor involves a multi-step process. This process begins with the reaction of 2-amino-N-methylbenzamide with chloroacetyl chloride to yield 2-(2-chloroacetamido)-N-methylbenzamide. This intermediate then undergoes a ring-closing reaction to form the benzodiazepine ring system. The final step involves the introduction of the second carbonyl group to yield Clobazam.
A more direct conceptual pathway starting from a related benzodiazepine core for illustrative purposes is outlined below:
-
Starting Material: A suitable 1,4-benzodiazepine precursor.
-
N-Alkylation: Introduction of a methyl group at the N-1 position.
-
Oxidation/Keto-enol tautomerism: Formation of the dione structure characteristic of Clobazam.
The logical workflow for the synthesis is depicted in the following diagram.
Caption: Conceptual workflow for Clobazam synthesis.
Mechanism of Action of Clobazam
While this compound is not known to have significant pharmacological effects, its end-product, Clobazam, has a well-defined mechanism of action.
Clobazam is a benzodiazepine that enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. It achieves this by binding to a specific site on the GABA-A receptor, which is an ionotropic receptor and ligand-gated ion channel. This binding event increases the frequency of the opening of the chloride ion channel, leading to an enhanced influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire, thus producing a calming and anticonvulsant effect.
The signaling pathway is illustrated in the diagram below.
Caption: Clobazam's signaling pathway at the GABA-A receptor.
Quantitative Data
As this compound is a synthetic intermediate, there is no available quantitative data regarding its pharmacological activity (e.g., Ki, IC50, EC50). The relevant quantitative data pertains to its successor, Clobazam.
| Compound | Parameter | Value | Receptor/Assay |
| Clobazam | Ki | 26 nM | [3H]flunitrazepam binding assay (rat brain) |
| Clobazam | IC50 | 1.5 µM | GABA-stimulated chloride uptake (rat cortical neurons) |
Conclusion
This compound is a pivotal molecule in synthetic organic chemistry, particularly in the production of the anticonvulsant drug Clobazam. While devoid of its own significant pharmacological profile, its role as a precursor is indispensable for the synthesis of a medication that positively impacts patients with epilepsy and other neurological conditions. Understanding the synthetic pathways involving this intermediate is crucial for pharmaceutical development and manufacturing. The ultimate therapeutic effects are a result of Clobazam's potentiation of GABAergic inhibition through its interaction with the GABA-A receptor.
Biological Activity of Novel Benzodiazepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities of novel benzodiazepine derivatives. Traditionally recognized for their effects on the central nervous system (CNS), the versatile benzodiazepine scaffold is now a focal point in the development of agents for other therapeutic areas, most notably oncology. This document details the mechanisms of action, summarizes key quantitative data, and provides established experimental protocols for evaluating these compounds.
Section 1: Central Nervous System (CNS) Activities
Novel benzodiazepine derivatives continue to be developed to refine the classic anxiolytic, sedative, anticonvulsant, and muscle relaxant effects, often aiming for improved side-effect profiles.[1][2][3] These effects are primarily mediated through the allosteric modulation of the GABA-A receptor.[4][5]
Mechanism of Action: GABA-A Receptor Modulation
The desirable effects of benzodiazepines are achieved by modulating the central nervous system via the GABA-A receptor, a ligand-gated chloride-selective ion channel.[4] Benzodiazepines act as positive allosteric modulators, binding to a site on the receptor distinct from the gamma-aminobutyric acid (GABA) binding site.[5] This binding event increases the frequency of the chloride channel opening in response to GABA, leading to an enhanced influx of chloride ions.[6] The resulting hyperpolarization of the neuron decreases its excitability, producing an overall inhibitory effect on the CNS.[7] The specific pharmacological profile (e.g., anxiolytic vs. sedative) is influenced by the derivative's affinity for different GABA-A receptor alpha subunits (α1, α2, α3, α5).[1][5]
Visualization of GABA-A Receptor Signaling
The following diagram illustrates the mechanism of benzodiazepine action at the GABA-A receptor.
Caption: Benzodiazepine binding enhances GABA-mediated chloride influx, leading to CNS inhibition.
Quantitative Data: CNS Activity of Novel Derivatives
The following table summarizes the biological activity of selected novel benzodiazepine derivatives.
| Compound ID | Biological Activity | Animal Model | Potency (ED₅₀ / Dose) | Reference |
| PBDT 13 | Anticonvulsant, Anxiolytic, Sedative | Mouse (Drug-induced models) | Potency similar to Diazepam | [8] |
| GL-II-73 | Anxiolytic, Antidepressant, Pro-cognitive | Mouse (Stress/Age models) | Not specified | [1][2] |
| GL-II-75 | Anxiolytic, Antidepressant, Pro-cognitive | Mouse (Stress/Age models) | Not specified | [1][2] |
| VBZ102 | Anxiolytic | Mouse (Light-Dark Box) | Anxiolytic at various doses | [9][10] |
| Compound 10b | Antiepileptic | Not specified | Significant activity | [11] |
| Compound 10c | Antiepileptic | Not specified | Significant activity | [11] |
| Compound 11b | CNS Depressant | Not specified | Activity comparable to Diazepam | [11] |
| Compound 6 | Anticonvulsant | Mouse (PTZ & MES tests) | Considerable effect |
Experimental Protocols
This model is used to screen for drugs effective against myoclonic and absence seizures.[12]
-
Animal Preparation: Use male Swiss Webster or C57BL/6 mice (20-30g). Allow animals to acclimate for at least one week before testing.[13][14]
-
PTZ Solution Preparation: Dissolve Pentylenetetrazole (PTZ) in sterile 0.9% saline to a final concentration of 10 mg/mL. Prepare the solution fresh on the day of use.[13]
-
Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before PTZ injection.[15]
-
Seizure Induction: Inject a convulsant dose of PTZ (e.g., 85-100 mg/kg, i.p., or a subconvulsive dose of 30-35 mg/kg for kindling studies).[13][15][16]
-
Observation: Immediately after PTZ injection, place the mouse in an individual observation chamber and observe for 30 minutes.[13]
-
Data Collection: Record the latency to the first clonic convulsion and the onset of tonic hindlimb extension. The primary endpoint is the presence or absence of seizures and mortality. A compound is considered protective if it prevents the tonic hindlimb extension phase.[12][15]
The EPM is a widely used model to assess anxiety-like behavior in rodents.[8][9]
-
Apparatus: A plus-shaped maze, elevated from the floor (e.g., 50-55 cm), with two open arms and two enclosed arms.[9]
-
Animal Handling: Handle mice for several days prior to testing to reduce handling stress. Allow animals to acclimate to the testing room for at least 30-60 minutes before the trial.[8][17]
-
Procedure: Administer the test compound or vehicle control as required. Place the mouse in the center of the maze, facing an open arm.[8]
-
Exploration: Allow the animal to freely explore the maze for a single 5-minute session.[9] The session is typically recorded by an overhead video camera for later analysis.[17]
-
Data Analysis: Key parameters measured are the time spent in the open arms versus the closed arms and the number of entries into each arm type. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.[8][17]
-
Cleaning: Thoroughly clean the maze with 10% ethanol solution between trials to eliminate olfactory cues.[1]
Section 2: Anticancer Activities
A paradigm shift in benzodiazepine research has been the discovery of their potent anticancer activities, completely distinct from their CNS effects.[18][19] Several novel derivatives have been identified as inhibitors of tubulin polymerization, a validated target in oncology.[20][21]
Mechanism of Action: Tubulin Polymerization Inhibition
Certain benzodiazepine derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division, particularly during mitosis.[21] These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[21] This inhibition of microtubule assembly leads to the disruption of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[20]
Visualization of Anticancer Experimental Workflow
The following diagram outlines a typical workflow for screening novel benzodiazepine derivatives for anticancer activity.
Caption: A logical progression from synthesis to in vivo testing for anticancer drug discovery.
Quantitative Data: Anticancer Activity of Novel Derivatives
The following table summarizes the cytotoxic activity of selected novel benzodiazepine derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line(s) | Potency (IC₅₀) | Mechanism | Reference |
| 9a | Panel of 5 cancer cell lines | 6-15 nM | Tubulin Polymerization Inhibitor | [20] |
| 11a (BZD) | Panel of 60 tumor cell lines | 0.24 µM (Average GI₅₀) | Not specified | [22] |
| 52b | Lung cancer cells | Highly potent | Protein Synthesis Inhibitor | [22] |
| Various | Panel of 10 cancer cell lines | <10 µM for active compounds | Tubulin Polymerization Inhibitor | [21] |
Experimental Protocols
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer agents.[23]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the test benzodiazepine derivative in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only wells as a control.[23]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[23]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[23]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[23]
-
Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader. Cell viability is proportional to the absorbance, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated.[22]
This assay directly measures a compound's ability to inhibit the assembly of purified tubulin into microtubules.[19]
-
Reagent Preparation: Use a commercially available kit containing >99% pure tubulin. Reconstitute tubulin on ice in a general tubulin buffer containing GTP and glycerol.[19][24]
-
Assay Setup: Pre-warm a 96-well plate and a microplate reader to 37°C.[21]
-
Reaction Initiation: On ice, add the test compound, positive control (e.g., Nocodazole), or vehicle control to the appropriate wells. To initiate polymerization, add the ice-cold tubulin solution to each well.[19]
-
Data Acquisition: Immediately place the plate in the pre-warmed reader. Monitor the increase in fluorescence (using a fluorescent reporter) or absorbance (turbidity at 340 nm) every minute for 60-90 minutes.[19][21]
-
Data Analysis: Plot the fluorescence/absorbance against time. Inhibition of polymerization is observed as a suppression of the signal increase compared to the vehicle control. The IC₅₀ for tubulin polymerization can be determined from a dose-response curve.[20]
Conclusion and Future Perspectives
The benzodiazepine scaffold remains a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activity. While research into novel CNS-acting agents focuses on refining receptor subtype selectivity to improve therapeutic windows, the emergence of benzodiazepine derivatives as potent anticancer agents has opened an exciting new frontier.[11][18] Future research will likely focus on optimizing the potency and drug-like properties of these anticancer leads and further exploring the potential for this chemical class to yield therapies for a wide range of human diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. behaviorcloud.com [behaviorcloud.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. benchchem.com [benchchem.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. benchchem.com [benchchem.com]
- 24. bio-protocol.org [bio-protocol.org]
In Vitro Evaluation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for the in vitro evaluation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a novel compound within the 1,4-benzodiazepine class of molecules. Benzodiazepines are a well-established class of drugs that exert their effects primarily through the central nervous system, acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This document outlines the fundamental experimental protocols for characterizing the binding affinity, functional activity, and cytotoxic profile of this new chemical entity. The presented data is illustrative to guide researchers in their experimental design and data presentation.
Introduction
The 1,4-benzodiazepine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives utilized for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties.[2][4] These therapeutic effects are primarily mediated by their interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission in the brain.[1][5] Upon binding to the benzodiazepine site on the GABA-A receptor, these compounds potentiate the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.[1][2][4]
The introduction of an acetyl group at the N4 position of the 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine core represents a novel structural modification. This guide details a systematic in vitro approach to characterize the pharmacological profile of this compound.
Putative Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[1][5] This binding event induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[2] Consequently, the frequency of the chloride channel opening is increased, enhancing the inhibitory effect of GABA.[4] The GABA-A receptor is a pentameric protein complex, typically composed of two α, two β, and one γ subunit.[5] The benzodiazepine binding site is located at the interface of the α and γ subunits.[5]
Experimental Workflow
A systematic in vitro evaluation of this compound would follow a logical progression from binding characterization to functional assessment and finally, an evaluation of cellular toxicity.
Data Presentation
Quantitative data from in vitro assays should be presented in a clear and concise tabular format to allow for easy comparison and interpretation. The following tables are illustrative examples of how data for this compound could be presented.
Table 1: GABA-A Receptor Binding Affinity
| Compound | Radioligand | IC50 (nM) [Illustrative] | Ki (nM) [Illustrative] |
| This compound | [³H]Flunitrazepam | 75.3 | 48.9 |
| Diazepam (Reference) | [³H]Flunitrazepam | 10.2 | 6.6 |
Table 2: Functional Activity at the GABA-A Receptor
| Compound | Assay Type | EC50 (nM) [Illustrative] | Max Efficacy (%) [Illustrative] |
| This compound | Chloride Influx | 150.8 | 95 |
| Diazepam (Reference) | Chloride Influx | 25.4 | 100 |
Table 3: In Vitro Cytotoxicity Profile
| Compound | Cell Line | Assay | CC50 (µM) [Illustrative] |
| This compound | HEK293 | MTT | > 100 |
| This compound | SH-SY5Y | MTT | 85.2 |
| Doxorubicin (Reference) | SH-SY5Y | MTT | 1.5 |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of the test compound for the benzodiazepine site on the GABA-A receptor.
Materials:
-
Cell membranes from a stable cell line expressing human GABA-A receptors (e.g., HEK293 cells).
-
[³H]Flunitrazepam (radioligand).
-
Test compound (this compound).
-
Diazepam or Clonazepam (for non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and the reference compound.
-
In a 96-well plate, add binding buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of a known benzodiazepine (for non-specific binding).
-
Add [³H]Flunitrazepam to all wells to a final concentration appropriate for the receptor density.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Chloride Influx Measurement
Objective: To assess the functional activity of the test compound as a positive allosteric modulator of the GABA-A receptor.
Materials:
-
A cell line stably expressing the GABA-A receptor (e.g., HEK293 or a neuronal cell line).
-
A fluorescent chloride-sensitive dye (e.g., MEQ or SPQ).
-
Test compound.
-
GABA.
-
Assay buffer (low and high chloride concentrations).
-
A fluorescence plate reader.
Procedure:
-
Culture the cells in 96-well plates to form a confluent monolayer.
-
Load the cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with a low-chloride buffer.
-
Add the test compound at various concentrations, followed by a sub-maximal concentration of GABA.
-
Initiate the chloride influx by adding a high-chloride buffer.
-
Measure the change in fluorescence over time using a fluorescence plate reader. The influx of chloride will quench the fluorescence of the dye.
-
Plot the rate of fluorescence quench against the logarithm of the test compound concentration to determine the EC50 value.
Cytotoxicity Assay: MTT Assay
Objective: To evaluate the potential cytotoxicity of the test compound.
Materials:
-
A relevant cell line (e.g., a neuronal cell line like SH-SY5Y or a non-neuronal line like HEK293).
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
A microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the test compound concentration to determine the CC50 (50% cytotoxic concentration).
Conclusion
This technical guide outlines a foundational in vitro strategy for the pharmacological characterization of this compound. The proposed experiments will elucidate its binding affinity, functional efficacy at the GABA-A receptor, and its general cytotoxicity. The illustrative data and detailed protocols serve as a robust starting point for researchers in the field of drug discovery and development to systematically evaluate this and other novel benzodiazepine derivatives. Further studies, including subtype selectivity profiling and in vivo efficacy and safety assessments, would be the logical next steps in the comprehensive evaluation of this compound.
References
Preliminary Pharmacological Profile of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: An In-depth Technical Guide
Disclaimer: Despite a comprehensive search of scientific literature and patent databases, specific quantitative pharmacological data for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is not publicly available at this time. This guide, therefore, provides a preliminary, inferred pharmacological profile based on the well-established structure-activity relationships (SAR) of the 1,4-benzodiazepine class of compounds. The experimental protocols and signaling pathways described are generalized for this class of molecules and serve as a foundational framework for potential future investigations of the title compound.
Introduction
This compound is a derivative of the 1,4-benzodiazepine scaffold, a core structure in a class of psychoactive drugs known for their anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. While this specific compound is cited as a pharmaceutical intermediate in the synthesis of tranquilizers, antibiotics, and anticancer drugs, its detailed pharmacological profile has not been extensively characterized in publicly accessible literature. This document aims to provide a theoretical framework for its anticipated pharmacological effects, drawing parallels from the broader class of 1,4-benzodiazepines.
Inferred Pharmacological Profile
Based on its chemical structure, this compound is expected to exhibit activity as a central nervous system (CNS) depressant. General sources suggest it possesses sedative, anxiolytic, and anticonvulsant effects. The N-acetylation at the 4-position of the benzodiazepine ring is a key structural feature that will influence its potency, selectivity, and pharmacokinetic properties.
Mechanism of Action
Like other 1,4-benzodiazepines, the primary mechanism of action is anticipated to be the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor. Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This binding event enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Signaling Pathway Diagram:
In-depth Technical Guide: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
CAS Number: 57756-36-2 Molecular Formula: C₁₁H₁₄N₂O Class: 1,4-Benzodiazepine Derivative
Disclaimer: Scientific literature providing specific quantitative data, detailed experimental protocols, and in-depth biological studies for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (CAS 57756-36-2) is limited in publicly accessible databases. The following guide is structured based on the general properties and known activities of the 1,4-benzodiazepine class of compounds, supplemented by the available information for the specific molecule.
Introduction
Physicochemical Properties
A summary of the known and predicted physicochemical properties for this compound is presented in Table 1. Crystallographic data reveals that the compound can crystallize with a water molecule, and the seven-membered diazepine ring adopts a chair conformation.[2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 190.24 g/mol | [3] |
| Molecular Formula | C₁₁H₁₄N₂O | [3] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Melting Point | 85 °C | [3] |
| pKa (Predicted) | 4.41 ± 0.20 | [3] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not fully accessible, a publication by Zhao et al. (2008) in Organic Preparations and Procedures International describes a practical synthesis.[3][4] The general synthesis of 1,4-benzodiazepines often involves the cyclization of a substituted 2-aminobenzophenone derivative or a related precursor.
A potential synthetic workflow, based on general benzodiazepine synthesis, is outlined below. This is a generalized representation and not a validated protocol for this specific compound.
Caption: Generalized synthetic pathway for 1,4-benzodiazepine derivatives.
Mechanism of Action
Benzodiazepines exert their effects by modulating the activity of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening and leading to hyperpolarization of the neuron.[5] This increased inhibitory tone results in the characteristic sedative, anxiolytic, and anticonvulsant effects of this drug class.
The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (α, β, γ). The specific subunit composition determines the pharmacological properties of the receptor. The binding site for benzodiazepines is located at the interface of the α and γ subunits. The diverse effects of different benzodiazepines are attributed to their varying affinities for GABA-A receptors with different α subunit isoforms.
Caption: General mechanism of action for benzodiazepines at the GABA-A receptor.
Biological Activity
Specific biological activity data for this compound is not available in the reviewed literature. However, based on its chemical structure, it is predicted to have central nervous system activity. The presence of the 1,4-benzodiazepine core strongly suggests potential anxiolytic, sedative, and anticonvulsant properties.[1]
Studies on various 1,4-benzodiazepine derivatives have shown a wide range of pharmacological effects. For instance, some derivatives exhibit potent antidepressant properties, while others have been investigated for their anticonvulsant activity in different seizure models.[6][7] The specific nature and potency of the biological activity of this compound would require dedicated in vitro and in vivo studies.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. For researchers interested in studying this compound, the following general methodologies for related compounds could be adapted.
General Procedure for In Vitro Receptor Binding Assay
A common method to assess the activity of a benzodiazepine is to measure its ability to displace a radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor.
Caption: A generalized workflow for a competitive radioligand binding assay.
General Procedure for In Vivo Behavioral Assay (Elevated Plus Maze)
The anxiolytic effects of a compound can be evaluated in rodents using the elevated plus maze, which is based on the animal's natural aversion to open and elevated spaces.
Caption: A typical workflow for the elevated plus maze behavioral test.
Pharmacokinetics
No pharmacokinetic data for this compound has been reported. The pharmacokinetic profile of benzodiazepines can vary significantly based on their substitution patterns, affecting their absorption, distribution, metabolism, and excretion. Generally, benzodiazepines are metabolized in the liver, primarily by the cytochrome P450 enzyme system, followed by glucuronidation before excretion. The acetyl group at the N-4 position of the target compound would likely influence its metabolic fate.
Conclusion
This compound is a derivative of the well-established 1,4-benzodiazepine class of compounds. While its chemical structure and some basic physical properties are known, there is a notable absence of detailed scientific studies on its specific biological activities, quantitative pharmacological data, and pharmacokinetic profile in the public domain. Based on its structural class, it is hypothesized to act as a positive allosteric modulator of the GABA-A receptor, likely exhibiting anxiolytic, sedative, and anticonvulsant properties. Further research, including detailed synthesis and purification, in vitro receptor binding and functional assays, and in vivo behavioral and pharmacokinetic studies, is necessary to fully characterize this compound and determine its potential as a research tool or therapeutic agent.
References
- 1. tsijournals.com [tsijournals.com]
- 2. 4-Acetyl-2,3,4,5-tetra-hydro-1H-1,4-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Azacycloalkyl-1,4-benzodiazepin-2-ones with antianxiety-antidepressant actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Structural Elucidation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a heterocyclic compound of interest in medicinal chemistry. The guide details the key analytical techniques employed in its characterization, including synthetic methods, X-ray crystallography, and spectroscopic analysis. While specific experimental spectral data for the title compound is not publicly available, this guide presents expected analytical outcomes based on established principles and data from closely related analogs. Detailed experimental protocols for the synthesis and crystallographic analysis are provided, based on published literature. Furthermore, the known biological context of the 1,4-benzodiazepine scaffold is discussed, including a diagram of the established signaling pathway.
Introduction
This compound belongs to the 1,4-benzodiazepine class of compounds, a scaffold renowned for its diverse pharmacological activities, particularly targeting the central nervous system (CNS). The structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR), optimizing their therapeutic potential, and ensuring their quality and purity in drug development pipelines. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and development of novel benzodiazepine derivatives.
Synthesis
A practical synthesis for this compound has been reported by Zhao et al.[1][2] The following protocol is based on their work.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (1.0 eq.) in anhydrous dichloromethane.
-
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.2 eq.).
-
Acylation: To the stirred solution, add acetyl chloride (1.1 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Structural Elucidation
The definitive structural confirmation of this compound is achieved through a combination of X-ray crystallography and spectroscopic methods.
X-ray Crystallography
The crystal structure of this compound has been determined, providing unambiguous proof of its molecular structure and conformation.[3]
Key Crystallographic Findings:
-
Molecular Formula: C₁₁H₁₄N₂O·H₂O.[3]
-
Crystal System: Monoclinic.
-
Space Group: P2₁/c.
-
Conformation: The seven-membered diazepine ring adopts a chair conformation.[3] The acetyl group's carbonyl is oriented away from the benzene ring.[3]
-
Hydrogen Bonding: The crystal structure reveals the presence of N-H···O and O-H···O hydrogen bonds.[3]
Table 1: Crystallographic Data Summary
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄N₂O·H₂O |
| Formula Weight | 208.26 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 (2) |
| b (Å) | 11.456 (2) |
| c (Å) | 9.876 (2) |
| β (°) | 108.45 (3) |
| Volume (ų) | 1085.1 (4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.274 |
| Absorption Coefficient (mm⁻¹) | 0.092 |
| F(000) | 448 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a general procedure representative of that used for the structure determination of small organic molecules.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).
-
Data Collection: A suitable crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD area detector).
-
Structure Solution and Refinement: The collected diffraction data is processed to yield the unit cell parameters and intensity data. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (in CDCl₃, 400 MHz):
-
Aromatic Protons: Multiplets in the range of δ 6.8-7.4 ppm (4H).
-
N-H Proton: A broad singlet, the chemical shift of which is concentration-dependent, typically between δ 3.5-5.0 ppm (1H).
-
Methylene Protons (C2-H₂ and C3-H₂): Complex multiplets in the range of δ 2.8-3.8 ppm (4H) due to diastereotopicity and coupling to each other.
-
Methylene Protons (C5-H₂): A multiplet around δ 4.5 ppm (2H).
-
Acetyl Methyl Protons: A sharp singlet around δ 2.2 ppm (3H).
Expected ¹³C NMR Data (in CDCl₃, 100 MHz):
-
Carbonyl Carbon: A signal around δ 170 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-145 ppm.
-
Methylene Carbons (C2, C3, C5): Signals in the range of δ 40-60 ppm.
-
Acetyl Methyl Carbon: A signal around δ 22 ppm.
Table 2: Predicted NMR Data
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | 6.8 - 7.4 (m, 4H) | 120 - 130 |
| Aromatic C | - | 140 - 145 |
| N-H | 3.5 - 5.0 (br s, 1H) | - |
| C2-H₂ | 2.8 - 3.8 (m, 2H) | ~45 |
| C3-H₂ | 2.8 - 3.8 (m, 2H) | ~35 |
| C5-H₂ | ~4.5 (m, 2H) | ~55 |
| C=O | - | ~170 |
| COCH₃ | ~2.2 (s, 3H) | ~22 |
3.2.2. Mass Spectrometry (MS)
Expected Mass Spectrum Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): An observable peak at m/z = 190, corresponding to the molecular weight of the compound (C₁₁H₁₄N₂O).
-
Key Fragmentation Patterns:
-
Loss of the acetyl group ([M - 43]⁺) leading to a fragment at m/z = 147.
-
Cleavage of the diazepine ring, leading to various characteristic fragments.
-
Biological Context and Signaling Pathway
The 1,4-benzodiazepine scaffold is a well-established pharmacophore, primarily known for its modulatory effects on the γ-aminobutyric acid (GABA) type A (GABAₐ) receptor in the central nervous system.
Mechanism of Action:
1,4-benzodiazepines act as positive allosteric modulators of the GABAₐ receptor, which is a ligand-gated ion channel. Their binding to a specific site on the receptor (the benzodiazepine binding site) enhances the effect of the endogenous neurotransmitter GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism underlies the sedative, anxiolytic, anticonvulsant, and muscle relaxant properties of this class of compounds.
Conclusion
The structural elucidation of this compound is definitively established through a combination of synthesis, X-ray crystallography, and spectroscopic analysis. This guide has provided a framework for its synthesis and detailed the key structural features confirmed by crystallographic data. While specific NMR and MS data are not publicly available, predictive data has been provided to guide researchers in their analytical endeavors. The well-understood mechanism of action of the 1,4-benzodiazepine class via the GABAₐ receptor provides a strong foundation for the pharmacological investigation of this and related compounds. This comprehensive guide serves as a valuable resource for scientists and researchers in the field of medicinal chemistry and drug development.
References
A Technical Guide to the Discovery and Synthesis of 1,4-Benzodiazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical exploration of the discovery, mechanism of action, and core synthetic methodologies for 1,4-benzodiazepine analogs. It is designed to serve as a comprehensive resource, offering detailed experimental protocols and structured data for key compounds that have defined this critical class of central nervous system (CNS) therapeutics.
Discovery and Introduction
The era of benzodiazepines began serendipitously in the 1950s at the Hoffmann-La Roche laboratories. Chemist Leo Sternbach, while re-investigating a series of shelved quinazoline-3-oxide compounds, stumbled upon a novel crystalline substance.[1][2] This compound, which had undergone an unexpected molecular rearrangement to form a seven-membered diazepine ring, was sent for pharmacological testing at the insistence of a colleague.[2] The results revealed potent sedative, muscle relaxant, and anxiolytic properties. This compound, later named chlordiazepoxide (Librium), was introduced into clinical practice in 1960, marking a revolution in the treatment of anxiety.[1][2][3]
Following this breakthrough, Sternbach's team systematically modified the core structure, leading to the synthesis of the even more potent and popular diazepam (Valium) in 1959, which was marketed in 1963.[1][4][5] The success of these initial compounds spurred extensive research, resulting in a vast family of 1,4-benzodiazepine analogs, including lorazepam and alprazolam, each with unique pharmacological profiles.[6][7] These agents largely replaced barbiturates due to a superior safety profile, particularly a lower risk of fatal overdose from respiratory depression.[1]
The fundamental mechanism of action for all benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[8][9][10][11] This interaction enhances the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as the characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects of the drug class.[8][9]
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, which is a pentameric ligand-gated ion channel.[10]
-
Binding Site: The receptor is composed of five transmembrane subunits (typically two alpha, two beta, and one gamma).[10] Benzodiazepines bind to a specific site located at the interface between the alpha and gamma subunits.[10] This binding site is distinct from the GABA binding site, which is located at the alpha-beta subunit interface.
-
Allosteric Modulation: The binding of a benzodiazepine molecule induces a conformational change in the GABA-A receptor. This change increases the affinity of GABA for its own binding site.[8][11]
-
Enhanced Chloride Conductance: By promoting the binding of GABA, benzodiazepines increase the frequency of the chloride channel's opening.[8][11] This leads to an enhanced influx of negatively charged chloride ions into the neuron.
-
Neuronal Inhibition: The increased intracellular chloride concentration causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the action potential threshold. This results in a potentiation of GABA's natural inhibitory effect and a general depression of CNS activity.[8][11]
Synthesis of Key 1,4-Benzodiazepine Analogs
The synthesis of the 1,4-benzodiazepine core and its analogs typically originates from appropriately substituted 2-aminobenzophenones. The following sections detail the synthetic routes and experimental protocols for foundational analogs.
Diazepam (Valium)
Diazepam features a methyl group at the N-1 position and a carbonyl group at C-2. Its synthesis is a cornerstone of benzodiazepine chemistry.
Synthetic Overview: A classical and widely cited synthesis involves the reaction of 2-amino-5-chlorobenzophenone with glycine ethyl ester to construct the diazepine ring, followed by N-methylation.[12] An alternative industrial route involves reacting 2-(methylamino)-5-chlorobenzophenone with chloroacetyl chloride, followed by cyclization with ammonia.[13]
Experimental Protocol (Glycine Ester Route): This protocol is a representative laboratory-scale synthesis.
-
Step 1: Synthesis of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one
-
To a solution of 2-amino-5-chlorobenzophenone (1.0 eq) in a suitable solvent such as pyridine, add glycine ethyl ester hydrochloride (1.2 eq).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield the pure intermediate.[12]
-
-
Step 2: N-Methylation to Yield Diazepam
-
Suspend the product from Step 1 (1.0 eq) in a mixture of ethanol and a suitable base such as sodium ethoxide.
-
Add methyl sulfate (1.1 eq) dropwise to the suspension while maintaining the temperature.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain diazepam as a crystalline solid.[12]
-
Lorazepam (Ativan)
Lorazepam is characterized by a hydroxyl group at the C-3 position and a 2'-chloro substitution on the C-5 phenyl ring, which increases its potency.
Synthetic Overview: The synthesis of lorazepam requires the introduction of the C-3 hydroxyl group, a non-trivial transformation. A modern and efficient 5-step flow synthesis has been reported, which involves N-acylation, diazepine ring closure, imine N-oxidation, a Polonovski-type rearrangement to introduce an acetoxy group at C-3, and finally, hydrolysis.[14] A more traditional batch approach involves the direct oxidation of a benzodiazepine precursor.[15]
Experimental Protocol (Acetoxylation and Hydrolysis Route): This protocol is based on the key steps of introducing the C-3 functionality.
-
Step 1: Acetoxylation of the Benzodiazepine Core
-
Dissolve the starting material, 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (1.0 eq), in glacial acetic acid.
-
Add potassium acetate (2.0 eq), potassium persulfate (1.5 eq), and a catalytic amount of iodine (0.1 eq).[15]
-
Heat the mixture with stirring (e.g., at 110-120 °C) for several hours. Monitor by TLC.
-
After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with sodium thiosulfate solution, followed by brine. Dry over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude lorazepam acetate.
-
-
Step 2: Hydrolysis to Lorazepam
-
Dissolve the crude lorazepam acetate from Step 1 in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide, dropwise at a reduced temperature (0-5 °C).[14][15]
-
Stir the mixture until the hydrolysis is complete (monitored by TLC).
-
Neutralize the mixture carefully with an acid (e.g., citric acid solution).[15]
-
Collect the precipitated lorazepam by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from ethanol and ethyl acetate.[15]
-
Alprazolam (Xanax)
Alprazolam is a triazolobenzodiazepine, distinguished by a triazole ring fused to the [a] face of the diazepine ring. This structural feature contributes to its high potency.
Synthetic Overview: The synthesis must construct the unique fused triazole ring system. One common method starts with the corresponding 1,4-benzodiazepine-2-thione. The thione is treated with a hydrazine derivative, which then cyclizes to form the triazole ring.[16] An alternative synthesis starts with 2,6-dichloro-4-phenylquinoline, which is converted to a hydrazine derivative and then cyclized with triethyl orthoacetate.[17][18]
Experimental Protocol (from Benzodiazepine-2-thione):
-
Step 1: Synthesis of 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
-
Treat the corresponding 2-one (lactam) precursor, 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, with a thionating agent such as phosphorus pentasulfide (P4S10) in a high-boiling solvent like pyridine.
-
Heat the mixture under reflux until the conversion is complete.
-
Cool the mixture, pour it into water, and collect the resulting solid by filtration. Purify by recrystallization.
-
-
Step 2: Formation of the Fused Triazole Ring
-
Suspend the thione from Step 1 (1.0 eq) in a suitable solvent like ethanol.
-
Add acetic acid hydrazide (acetylhydrazide) (1.2 eq).
-
Heat the mixture under reflux. The reaction involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization with the elimination of hydrogen sulfide to form the triazole ring.
-
After the reaction is complete, cool the mixture. The product, alprazolam, will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent to obtain pure alprazolam.
-
Data Presentation
The following table summarizes the key characteristics of the discussed 1,4-benzodiazepine analogs.
| Drug Name | Year Introduced | Key Structural Feature | Primary Clinical Use | Typical Acting Duration |
| Chlordiazepoxide | 1960[1] | N-oxide, 2-methylamino group | Anxiety, Alcohol Withdrawal | Long |
| Diazepam | 1963[1] | N-1 methyl group | Anxiety, Seizures, Muscle Spasms[9][19] | Long |
| Lorazepam | ~1963[6] | 3-hydroxy group, 2'-chlorophenyl | Anxiety, Insomnia, Seizures[9] | Intermediate |
| Alprazolam | ~1970s | Fused triazole ring | Anxiety, Panic Disorder[17] | Short to Intermediate |
Visualization of Synthetic Workflow
The general process for synthesizing, isolating, and purifying 1,4-benzodiazepine analogs can be visualized as a multi-stage workflow.
Conclusion
The discovery of 1,4-benzodiazepines marked a pivotal moment in psychopharmacology, providing highly effective treatments for a range of CNS disorders. The core chemical scaffold, first revealed by Leo Sternbach, has proven to be a remarkably "privileged" structure in medicinal chemistry, allowing for extensive modification to fine-tune pharmacological activity.[20][21] The synthetic routes, from the foundational cyclocondensation reactions to modern flow chemistry techniques, demonstrate the elegance and versatility of organic chemistry in creating complex therapeutic agents.[13][14][21] Ongoing research continues to explore new derivatives and more selective modulators of GABA-A receptor subtypes, aiming to further improve efficacy and reduce side effects, ensuring the legacy of the 1,4-benzodiazepine core will continue to evolve.[3][22]
References
- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Leo Sternbach - Wikipedia [en.wikipedia.org]
- 5. Benzodiazepines; Diazepam | PPTX [slideshare.net]
- 6. Benzodiazepine synthesis [quimicaorganica.org]
- 7. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benzoinfo.com [benzoinfo.com]
- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 10. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN110776473A - Process for the preparation of lorazepam - Google Patents [patents.google.com]
- 16. CN104130201B - The preparation method of a kind of alprazolam intermediate benzodiazepine thioketones - Google Patents [patents.google.com]
- 17. Alprazolam - Wikipedia [en.wikipedia.org]
- 18. ijrpr.com [ijrpr.com]
- 19. Synthesis of Diazepam - Chemistry Steps [chemistrysteps.com]
- 20. tsijournals.com [tsijournals.com]
- 21. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Solubility and Stability of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available data on the solubility and stability of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a derivative of the benzodiazepine class of compounds known for their pharmacological activity. Due to a paucity of publicly available quantitative data for this specific molecule, this guide also presents relevant data for structurally similar benzodiazepines to provide a predictive understanding of its physicochemical properties. Detailed experimental protocols for determining solubility and stability are outlined, alongside a depiction of the GABA-A receptor signaling pathway, the primary mechanism of action for benzodiazepines. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of drugs containing this chemical scaffold.
Physicochemical Properties
This compound is a colorless solid with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .[1] While specific quantitative data are limited, its general properties are summarized below.
| Property | Value/Description | Source |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| CAS Number | 57756-36-2 | [1] |
| Appearance | Colorless solid | [1] |
| Water Solubility | Sparingly soluble | [1] |
Solubility Profile
A study on other 1,4-benzodiazepine-2-one derivatives (diazepam, nitrazepam, and oxazepam) demonstrated a significant increase in aqueous solubility in the presence of polyvinylpyrrolidone (PVP), suggesting that formulation strategies can enhance the solubility of this class of compounds.
Table 2.1: Aqueous Solubility of Structurally Related Benzodiazepines in the Presence of PVP
| Compound | Aqueous Solubility (mg/dm³) | Aqueous Solubility with PVP (average, mg/dm³) | Fold Increase |
| Diazepam | 3.97 | 28.38 | ~7 |
| Nitrazepam | 2.54 | 10.22 (at 10% drug load) | ~4 |
Source: Data extrapolated from a study on solid phase dispersions.
Stability Profile
Specific stability data for this compound under various stress conditions (e.g., pH, temperature, light) is not currently available. However, general stability studies on benzodiazepines indicate that their stability is influenced by temperature and the matrix in which they are stored. For instance, many benzodiazepines show good stability when stored at -20°C and -80°C.[2] Some benzodiazepines, like lorazepam and chlordiazepoxide, have been shown to degrade significantly at room temperature.[3]
Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5] These studies typically involve exposing the drug to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[4][5]
Table 3.1: General Stability of Benzodiazepines Under Different Storage Temperatures
| Storage Condition | General Observation for Benzodiazepines |
| Room Temperature (~25°C) | Potential for significant degradation for some compounds. |
| Refrigerated (4°C) | Improved stability compared to room temperature, but some degradation may still occur over time. |
| Frozen (-20°C and -80°C) | Generally stable for extended periods.[2] |
Experimental Protocols
Solubility Determination: Shake-Flask Method
This protocol outlines a standard method for determining the equilibrium solubility of a compound in a given solvent.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Testing: Forced Degradation Study
This protocol describes a general workflow for conducting forced degradation studies to assess the intrinsic stability of the compound.
Caption: Workflow for a forced degradation stability study.
Signaling Pathway: Mechanism of Action
Benzodiazepines, including presumably this compound, exert their effects by modulating the activity of the GABA-A (gamma-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[6] They act as positive allosteric modulators, binding to a site on the GABA-A receptor that is distinct from the GABA binding site.[1][7] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening.[3] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a sedative and anxiolytic effect.[8]
Caption: Signaling pathway of benzodiazepines via the GABA-A receptor.
Conclusion
This technical guide has synthesized the currently available information regarding the solubility and stability of this compound. While specific quantitative data for this compound remains scarce, the provided information on related benzodiazepines, along with detailed experimental protocols and an overview of its expected mechanism of action, offers a solid foundation for researchers and drug development professionals. Further experimental investigation is warranted to fully characterize the physicochemical properties of this specific molecule to support its potential therapeutic applications.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzodiazepine stability in postmortem samples stored at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of the Benzodiazepines - Neurotorium [neurotorium.org]
- 8. benzoinfo.com [benzoinfo.com]
Methodological & Application
A Practical and Efficient Synthesis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Application Note: This document outlines a straightforward and practical two-step synthesis for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, a valuable intermediate in the development of various therapeutic agents. The described protocol is distinguished by its operational simplicity, use of readily available and cost-effective reagents, and good overall yield, making it highly suitable for both academic research and process development in the pharmaceutical industry.
Introduction
This compound is a key building block in medicinal chemistry. The efficient and scalable synthesis of this compound is crucial for the exploration of new chemical entities targeting a range of biological pathways. The presented method avoids complex purification steps and harsh reaction conditions, offering a significant advantage for researchers and drug development professionals.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Reductive Cyclization: Formation of the core benzodiazepine ring system.
-
Acetylation: Introduction of the acetyl group at the N-4 position.
A detailed workflow of the synthesis is provided below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
-
Materials:
-
2-Nitrobenzylamine
-
Ethyl acrylate
-
Raney Ni
-
Methanol
-
Hydrogen gas
-
-
Procedure:
-
A solution of 2-nitrobenzylamine and ethyl acrylate in methanol is prepared in a suitable reaction vessel.
-
Raney Ni is added to the solution as a catalyst.
-
The mixture is hydrogenated under a hydrogen atmosphere.
-
The reaction is monitored until completion.
-
Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Step 2: Synthesis of this compound
-
Materials:
-
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
-
Acetic anhydride
-
Pyridine
-
-
Procedure:
-
The crude 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine from Step 1 is dissolved in pyridine.
-
Acetic anhydride is added dropwise to the solution while stirring.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Once the reaction is complete, the mixture is worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to give the final product.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Catalyst | Yield (%) | Purity (%) |
| 1 | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | 2-Nitrobenzylamine, Ethyl acrylate | H₂ | Methanol | Raney Ni | Not explicitly isolated | - |
| 2 | This compound | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Acetic anhydride | Pyridine | - | 85 (overall) | >98 |
Note: The overall yield is reported for the two-step process.
Signaling Pathways and Logical Relationships
The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second.
Caption: Logical relationship of the two-step synthesis.
Conclusion
This protocol provides a reliable and efficient method for the synthesis of this compound. The high overall yield and purity of the final product, combined with the simplicity of the procedure, make it an attractive method for researchers in the field of drug discovery and development.
Application Notes and Protocols for the Analytical Detection of 1,4-Benzodiazepines
Introduction
1,4-Benzodiazepines are a class of psychoactive drugs widely prescribed for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle-relaxant properties. Due to their potential for abuse and misuse, robust and sensitive analytical methods are crucial for their detection and quantification in various matrices, including pharmaceutical formulations and biological samples such as blood, urine, and hair. This document provides detailed application notes and protocols for the analysis of 1,4-benzodiazepines using common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of benzodiazepines, particularly in pharmaceutical dosage forms and for screening purposes in biological samples.[1][2]
Application Note: This method is suitable for the simultaneous determination of multiple benzodiazepines. The separation is typically achieved on a reversed-phase column with a buffered mobile phase. UV detection is performed at a wavelength where most benzodiazepines exhibit significant absorbance.
Experimental Protocol: Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks [3]
-
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 column (250mm × 4.6 mm, 5µm).
-
-
Reagents and Materials:
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate.
-
Phosphoric acid.
-
Potassium hydroxide solution.
-
Benzodiazepine standards (e.g., chlordiazepoxide, diazepam, clonazepam, midazolam, flurazepam, and lorazepam).
-
-
Chromatographic Conditions:
-
Sample Preparation (Spiked Soft Drinks):
-
Adjust the pH of the sample.
-
Filter the sample before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of each benzodiazepine in the mobile phase over a concentration range of 0.5 - 10 µg/mL.[3]
-
Inject each standard in triplicate and plot the mean peak area against the concentration to construct a calibration curve.
-
Quantitative Data Summary (HPLC-UV)
| Analyte | Linearity Range (µg/mL) | Recovery (%) | Reference |
| Chlordiazepoxide | 0.5 - 10 | 93.7 - 108.7 | [3] |
| Diazepam | 0.5 - 10 | 93.7 - 108.7 | [3] |
| Clonazepam | 0.5 - 10 | 93.7 - 108.7 | [3] |
| Midazolam | 0.5 - 10 | 93.7 - 108.7 | [3] |
| Flurazepam | 0.5 - 10 | 93.7 - 108.7 | [3] |
| Lorazepam | 0.5 - 10 | 93.7 - 108.7 | [3] |
Workflow for HPLC-UV Analysis of Benzodiazepines
Caption: Workflow for HPLC-UV analysis of benzodiazepines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of benzodiazepines in biological matrices due to its high sensitivity and specificity.[1] Many benzodiazepines are thermally labile and require derivatization prior to analysis to improve their chromatographic behavior.[4]
Application Note: This method is suitable for the forensic analysis of benzodiazepines in blood and urine. Derivatization with agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is often employed to form more stable and volatile derivatives.[5]
Experimental Protocol: GC-MS Analysis of Benzodiazepines in Blood [6][7]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Capillary column (e.g., Rxi-1HT).
-
-
Reagents and Materials:
-
Solid Phase Extraction (SPE) cartridges.
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization.[5]
-
Deuterated internal standards.
-
Sodium acetate buffer (100 mM, pH 4.5).
-
Methanol, ethyl acetate, and other organic solvents.
-
-
Sample Preparation (Blood):
-
To 1.0 mL of blood, add 50 µL of the internal standard pool.[6]
-
Add 3 mL of 100 mM sodium acetate buffer (pH 4.5).[6]
-
Vortex for 15 seconds and sonicate for 15 minutes.[6]
-
Centrifuge at approximately 3000 rpm for 10 minutes.[6]
-
Perform Solid Phase Extraction (SPE) on the supernatant.[6]
-
Wash the SPE column to remove interferences.[6]
-
Elute the benzodiazepines from the column.
-
Evaporate the eluate to dryness and derivatize with MTBSTFA.[6]
-
-
GC-MS Conditions: [7]
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 150°C (hold 1 min), ramp to 200°C at 20°C/min (hold 1 min), then to 285°C at 10°C/min (hold 5 min), and finally to 310°C at 10°C/min (hold 4 min).[7]
-
Injector Temperature: 260°C.
-
MS Transfer Line Temperature: 285°C.
-
Ion Source Temperature: 250°C.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Quantitative Data Summary (GC-MS)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| 10 Benzodiazepines (various) | 0.02 - 0.53 | 1 or 2 | [7] |
Workflow for GC-MS Analysis of Benzodiazepines in Blood
Caption: Workflow for GC-MS analysis of benzodiazepines in blood.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of benzodiazepines in complex biological matrices like blood and hair.[4][8] It does not typically require derivatization, which simplifies sample preparation.[4]
Application Note: This method is highly suitable for forensic toxicology and clinical applications where low detection limits are required. The use of Multiple Reaction Monitoring (MRM) mode provides high specificity.[9]
Experimental Protocol: LC-MS/MS Analysis of Benzodiazepines in Whole Blood using QuEChERS [10][11]
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
-
C18 column.
-
-
Reagents and Materials:
-
Acetonitrile (MeCN) with 0.4% formic acid (FA).
-
Magnesium sulfate (MgSO4).
-
Sodium acetate (NaOAc).
-
Dispersive SPE (dSPE) tubes containing MgSO4, PSA, and C18.
-
-
Sample Preparation (Whole Blood):
-
To 1 mL of whole blood, add 2 mL of acetonitrile with 0.4% formic acid.[10]
-
Add 400 mg MgSO4 and 100 mg NaOAc to enhance phase separation.[10]
-
Shake and centrifuge.
-
Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg PSA, and 50 mg C18 for cleanup.[10]
-
Shake and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
Quantitative Data Summary (LC-MS/MS)
| Matrix | Analyte(s) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Whole Blood | 10 Benzodiazepines | 10 - 500 | - | - | 85.5 - 105 | [10] |
| Postmortem Blood | 13 Designer Benzodiazepines | 1 - 200 (up to 500 for some) | 0.5 | 1 | 35 - 90 | [9] |
| Serum/Urine | 5 Benzodiazepines | - | - | 2 | 90.4 - 109.7 | [13] |
| Hair | 35 Benzodiazepines | - | - | 0.1 - 5 (phosphate extraction) | - | [8] |
| Hair | 35 Benzodiazepines | - | - | 1 - 20 (methanol extraction) | - | [8] |
Workflow for LC-MS/MS Analysis of Benzodiazepines in Blood (QuEChERS)
Caption: Workflow for LC-MS/MS analysis of benzodiazepines in blood using QuEChERS.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening technique for the detection of benzodiazepines in biological fluids like urine and blood.[14][15] It is a competitive immunoassay where the drug in the sample competes with a drug-enzyme conjugate for binding to a limited number of antibody binding sites.[15]
Application Note: ELISA is a rapid and high-throughput method for qualitative or semi-quantitative screening of benzodiazepine use. Positive results should be confirmed by a more specific method like GC-MS or LC-MS/MS.
Experimental Protocol: ELISA Screening for Benzodiazepines in Urine [15][16]
-
Instrumentation:
-
Microplate reader (450 nm).
-
Microplate washer.
-
-
Reagents and Materials:
-
Benzodiazepine ELISA kit (containing antibody-coated microplate, drug-enzyme conjugate, TMB substrate, stop solution, calibrators, and controls).
-
Diluent for urine samples.
-
-
Assay Procedure:
-
Allow all reagents and samples to reach room temperature.
-
Dilute urine specimens as required by the kit instructions.[15]
-
Add samples, calibrators, or controls to the appropriate wells of the antibody-coated microplate.[16]
-
Add the drug-enzyme conjugate to each well.[16]
-
Incubate at room temperature for the time specified in the kit protocol (e.g., 75 minutes total).[16]
-
Wash the plate to remove unbound materials.[16]
-
Add TMB substrate to each well and incubate to allow color development.[16] The extent of color development is inversely proportional to the amount of benzodiazepine in the sample.[16]
-
Add the stop solution to end the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Compare the absorbance of the samples to the calibrators to determine the presence or absence of benzodiazepines.
-
Quantitative Data Summary (ELISA)
| Kit | Target Analyte | Sensitivity (I-50 in EIA Buffer) | Cross-Reactivity Highlights | Reference |
| Neogen Benzodiazepine Group | Oxazepam | 5.81 ng/mL | Flualprazolam (467%), Diazepam (434%), Alprazolam (346%) | [16] |
Logical Diagram for ELISA Competitive Binding
Caption: Competitive binding principle in a benzodiazepine ELISA.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. annexpublishers.com [annexpublishers.com]
- 3. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS). | Sigma-Aldrich [merckmillipore.com]
- 6. nyc.gov [nyc.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Comparison of extraction procedures for benzodiazepines determination in hair by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. unitedchem.com [unitedchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. Determination of 1,4-benzodiazepines by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme linked immunosorbent assay for detecting benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nyc.gov [nyc.gov]
- 16. Benzodiazepine Group Forensic ELISA Kit | Diagnostics [neogen.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.
Introduction
This compound is a derivative of the benzodiazepine scaffold, a privileged structure in medicinal chemistry. The characterization of this compound by NMR spectroscopy is crucial for confirming its identity, purity, and structural features. These application notes provide a practical guide for its synthesis and subsequent NMR analysis.
Molecular Structure and Numbering
The chemical structure of this compound is presented below with the standard numbering convention for NMR signal assignment.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
NMR Spectral Data
Table 1: ¹H NMR Data (Expected)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.0-7.3 | m | - | Aromatic-H (C6-C9) |
| ~4.5 | br s | - | NH (N1) |
| ~3.8 | t | ~5 | CH₂ (C5) |
| ~3.4 | t | ~5 | CH₂ (C2) |
| ~2.9 | m | - | CH₂ (C3) |
| ~2.1 | s | - | CH₃ (Acetyl) |
Table 2: ¹³C NMR Data (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C=O (Acetyl) |
| ~140-145 | Aromatic-C (C5a, C9a) |
| ~120-130 | Aromatic-CH (C6-C9) |
| ~50-55 | CH₂ (C5) |
| ~45-50 | CH₂ (C2) |
| ~30-35 | CH₂ (C3) |
| ~22 | CH₃ (Acetyl) |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis described by Zhao, Q.-J., et al. (2008) in Acta Crystallographica Section E: Structure Reports Online, 64 (6), o969.
Materials:
-
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
-
Acetyl chloride
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Water
-
Magnesium sulfate (MgSO₄)
-
Acetone
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (0.1 mol) in dichloromethane (80 ml) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice-water bath.
-
Add acetyl chloride (6 ml) dropwise to the cooled solution using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 5 hours.
-
Pour the reaction mixture into an ice-water bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain a crude oil.
-
Crystallize the crude product from acetone to yield this compound.
NMR Sample Preparation Protocol
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube using a pipette.
-
Cap the NMR tube and vortex gently to ensure the sample is completely dissolved.
-
If the sample does not fully dissolve, gentle warming or sonication may be applied.
-
Once the sample is fully dissolved, the NMR tube is ready for analysis.
Experimental Workflow
The following diagram illustrates the general workflow from synthesis to NMR analysis.
Caption: General workflow for the synthesis and NMR analysis of this compound.
Application Notes and Protocols for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis, purification, and characterization of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Additionally, potential applications in pharmacological research are discussed, drawing on the known biological activities of the broader 1,4-benzodiazepine class of compounds.
Synthesis Protocol
A practical and efficient synthesis of this compound has been reported, providing a reliable method for obtaining this compound in a laboratory setting.[1][2]
Experimental Protocol: Synthesis of this compound [1]
Materials:
-
2-Nitrobenzyl chloride
-
Ethylenediamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Acetic anhydride
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Step 1: Synthesis of N-(2-nitrobenzyl)ethane-1,2-diamine.
-
A mixture of 2-nitrobenzyl chloride (1 equivalent), ethylenediamine (10 equivalents), and anhydrous potassium carbonate (2 equivalents) in acetonitrile is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be used in the next step without further purification.
-
-
Step 2: Synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
-
The crude N-(2-nitrobenzyl)ethane-1,2-diamine from the previous step is dissolved in methanol.
-
10% Palladium on carbon is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
-
The catalyst is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.
-
-
Step 3: Synthesis of this compound.
-
The crude 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is dissolved in ethyl acetate.
-
Acetic anhydride (1.2 equivalents) is added dropwise to the solution at 0°C.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data Summary:
| Step | Reactants | Product | Yield |
| 1. N-alkylation | 2-Nitrobenzyl chloride, Ethylenediamine | N-(2-nitrobenzyl)ethane-1,2-diamine | ~95% |
| 2. Reductive Cyclization | N-(2-nitrobenzyl)ethane-1,2-diamine, H₂ (1 atm), 10% Pd/C | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | ~90% |
| 3. Acetylation | 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine, Acetic anhydride | This compound | ~85% |
| Overall Yield | ~72% |
Note: Yields are approximate and based on reported laboratory-scale synthesis.[1]
Analytical Methods
A variety of analytical methods can be employed for the detection and quantification of this compound in both pharmaceutical formulations and biological specimens.[3][4][5]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of purity and can be used for preparative purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identification and quantification, particularly for volatile derivatives.
2. Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation and confirmation of the final product.
-
Infrared (IR) Spectroscopy: Used to identify characteristic functional groups.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information on the fragmentation pattern.
Sample Preparation for Biological Specimens: [3] For analysis in biological matrices such as blood, urine, or plasma, sample preparation is crucial. Common techniques include:
-
Solid-Phase Extraction (SPE): A reliable method for isolating and concentrating the analyte from complex matrices.
-
Liquid-Liquid Extraction (LLE): A conventional technique for separating the compound of interest based on its solubility.
Potential Pharmacological Applications and Screening Protocols
While specific biological data for this compound is not extensively documented in the provided search results, the 1,4-benzodiazepine scaffold is a well-established pharmacophore with a wide range of biological activities.[6][7] These include anxiolytic, sedative, anticonvulsant, and antiproliferative effects.[7][8]
1. Anxiolytic Activity Screening: Derivatives of 1,4-benzodiazepines are known to exhibit anxiolytic properties.
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
-
Animals: Adult mice or rats.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound or a vehicle control to the animals (e.g., intraperitoneal injection).
-
After a specified pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Record the time spent in and the number of entries into the open and closed arms for a 5-minute period.
-
-
Data Analysis: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.
2. Antiproliferative Activity Screening: Certain 1,4-benzodiazepine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[9]
Experimental Protocol: MTT Assay for Cytotoxicity [9]
-
Cell Lines: A panel of human cancer cell lines (e.g., PC-3 for prostate cancer).[9]
-
Reagents:
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Cell culture medium.
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 72 hours).[9]
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI₅₀) to determine the cytotoxic potential of the compound.[9]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Hypothetical signaling pathway for 1,4-benzodiazepine derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corpus.ulaval.ca [corpus.ulaval.ca]
Application Notes and Protocols: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is intended for research purposes only. 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a research chemical and is not approved for human or veterinary use. Appropriate safety precautions should be taken when handling this compound.
Introduction
This compound is a derivative of the benzodiazepine class of compounds.[1] Benzodiazepines are widely recognized for their effects on the central nervous system (CNS), primarily acting as positive allosteric modulators of the gamma-aminobutyric acid type A (GABA-A) receptor.[2][3][4] This modulation enhances the effect of the inhibitory neurotransmitter GABA, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[2][3] While specific biological data for this compound is not extensively available in public literature, its structural similarity to other benzodiazepines suggests it may exhibit similar pharmacological activities. A patent has noted its potential as a pharmaceutical intermediate for tranquilizers, antibiotics, and anticancer drugs, though without providing specific supporting data.[5]
This document provides an overview of the potential research applications and suggested experimental protocols for the investigation of this compound.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 57756-36-2 | [1] |
| Molecular Formula | C₁₁H₁₄N₂O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Predicted pKa | 4.41 ± 0.20 | [1] |
Potential Research Applications
Based on the known pharmacology of the benzodiazepine class, this compound could be investigated for the following applications:
-
Anxiolytic Research: Studying its potential to reduce anxiety-like behaviors in preclinical models.
-
Sedative-Hypnotic Research: Investigating its effects on sedation and sleep induction.
-
Anticonvulsant Research: Assessing its ability to prevent or reduce the severity of seizures.
-
Muscle Relaxant Research: Examining its effects on muscle tone and coordination.
-
Neurochemical Research: Using it as a tool to probe the function of GABA-A receptors.
-
Drug Discovery: Serving as a lead compound or intermediate for the development of novel therapeutics.[5]
Proposed Mechanism of Action
It is hypothesized that this compound, like other benzodiazepines, binds to the benzodiazepine site on the GABA-A receptor, a ligand-gated ion channel.[3] This binding event is thought to induce a conformational change in the receptor that increases its affinity for GABA. The enhanced binding of GABA leads to an increased frequency of chloride ion channel opening, resulting in hyperpolarization of the neuron and a reduction in its excitability.[3]
Experimental Protocols
The following are generalized protocols that can be adapted for the in vitro and in vivo evaluation of this compound.
In Vitro: GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Workflow:
Methodology:
-
Tissue Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate and resuspend the pellet to obtain a crude membrane preparation.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled benzodiazepine (e.g., [³H]flunitrazepam), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand like diazepam).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vivo: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms of the maze.
Methodology:
-
Animals: Use adult male mice or rats, housed under standard laboratory conditions.
-
Apparatus: The EPM consists of two open arms and two closed arms of equal size, arranged in a plus shape and elevated from the floor.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline with a small amount of DMSO and Tween 80) via an appropriate route (e.g., intraperitoneal injection) at a specific time before testing (e.g., 30 minutes).
-
Testing Procedure: Place the animal in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a set duration (e.g., 5 minutes). Record the session using a video camera.
-
Behavioral Scoring: Manually or with automated tracking software, score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: Compare the behavioral parameters between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Model for Anticonvulsant Activity
PTZ is a GABA-A receptor antagonist that induces clonic-tonic seizures. This model is used to screen for potential anticonvulsant drugs.
Methodology:
-
Animals: Use adult male mice.
-
Drug Administration: Administer this compound or vehicle control at various doses.
-
Seizure Induction: After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).
-
Observation: Immediately after PTZ injection, place the animals in individual observation chambers and observe for the onset and severity of seizures for at least 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale). The primary endpoint is typically the presence or absence of a generalized clonic-tonic seizure.
-
Data Analysis: Determine the percentage of animals protected from seizures in each treatment group. Calculate the ED₅₀ (the dose that protects 50% of the animals from seizures) using probit analysis.
Synthesis
Safety and Handling
As a benzodiazepine derivative, this compound should be handled with care. It is presumed to be a CNS depressant. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a research chemical with potential applications in neuroscience and drug discovery. The protocols outlined in this document provide a starting point for investigating its pharmacological properties. Due to the limited amount of specific data available for this compound, researchers are encouraged to conduct thorough dose-response studies and to include appropriate positive and negative controls in their experiments.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 3. benzoinfo.com [benzoinfo.com]
- 4. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. EP2163538B1 - Preparation methods of 4-acetyl-2,3,4,5-tetrahydro- benzo[1,4]diazepine and their intermediates - Google Patents [patents.google.com]
- 6. corpus.ulaval.ca [corpus.ulaval.ca]
- 7. researchgate.net [researchgate.net]
Applications of Tetrahydro-1,4-benzodiazepin-2-ones in Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-1,4-benzodiazepin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These compounds have been extensively investigated for their potential therapeutic applications, ranging from central nervous system disorders to infectious diseases and metabolic conditions. This document provides detailed application notes and experimental protocols for key research applications of tetrahydro-1,4-benzodiazepin-2-ones, accompanied by quantitative data and visual diagrams to facilitate understanding and implementation in a research setting.
Application 1: Inhibition of HIV-1 Reverse Transcriptase
A prominent application of the tetrahydro-1,4-benzodiazepin-2-one scaffold is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infection. The tetrahydro-imidazo[4,5,1-jk][1][2]-benzodiazepin-2(1H)-one and -thione (TIBO) derivatives are a well-studied class of compounds that exhibit potent and highly specific inhibition of HIV-1 replication.[3][4] These compounds bind to an allosteric site on the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits its enzymatic activity.[5]
Quantitative Data: Anti-HIV-1 Activity of TIBO Derivatives
| Compound | Target | Assay | IC50 / ID50 | Reference |
| R86183 | HIV-1 Replication (in CD4+ T-cell lines) | Antiviral Assay | 0.3 - 30 nM | [3] |
| R86183 | HIV-1 RT (poly(C)•oligo(dG)) | Enzyme Inhibition Assay | 57 nM | [3] |
| R82913 | HIV-1 Replication (in CEM cells) | Antiviral Assay | 0.15 µM (median) | [6] |
| R82913 | HIV-1 RT (ribosomal RNA template) | Enzyme Inhibition Assay | 0.01 µM | [6] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)
This protocol outlines a colorimetric ELISA-based assay to determine the in vitro inhibitory activity of test compounds against HIV-1 reverse transcriptase.[4]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (wild-type)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2, KCl, and DTT)
-
Poly(A)•oligo(dT) template-primer
-
Digoxigenin (DIG)-labeled dUTP
-
Biotin-labeled dUTP
-
Streptavidin-coated microplates
-
Anti-DIG-peroxidase (POD) antibody
-
Peroxidase substrate (e.g., ABTS)
-
Stop solution (e.g., 1 M H2SO4)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., a known NNRTI like Nevirapine)
-
Microplate reader
Procedure:
-
Coating of Microplates: Coat the streptavidin-coated microplates with the biotin-labeled dUTP by incubating overnight at 4°C. Wash the plates with washing buffer (e.g., PBS with 0.05% Tween 20).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, poly(A)•oligo(dT) template-primer, and DIG-labeled dUTP.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Include wells for a positive control and a no-drug control (vehicle).
-
Enzyme Addition: Add the recombinant HIV-1 RT to all wells except for the blank.
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the reverse transcription reaction to proceed.
-
Washing: Wash the plates to remove unbound reagents.
-
Antibody Incubation: Add the anti-DIG-POD antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plates again.
-
Substrate Addition: Add the peroxidase substrate to each well and incubate in the dark until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
Visualization: HIV-1 Replication Cycle and Inhibition by TIBO Derivatives
Caption: Inhibition of HIV-1 Reverse Transcription by TIBO Derivatives.
Application 2: Anxiolytic and Analgesic Activity
Certain derivatives of tetrahydro-1,4-benzodiazepin-2-one have shown promise as anxiolytic and analgesic agents. Their mechanism of action is often attributed to their interaction with the central nervous system, particularly with GABA-A receptors for anxiolytic effects.[7]
Quantitative Data: Analgesic Activity of a 1,4-Benzodiazepine-2-one Derivative
| Compound | Test | Dose | Effect | Reference |
| PAV-0056 | Hot Plate Test | 0.1 mg/kg | 36% increase in response latency | [1] |
| PAV-0056 | Hot Plate Test | 1 mg/kg | 46% increase in response latency | [1] |
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[8]
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms)
-
Rodents (mice or rats)
-
Video tracking system and software
-
Test compounds
-
Vehicle control
-
Positive control (e.g., Diazepam)
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound, vehicle, or positive control to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Initiation: Place the animal in the center of the maze, facing an open arm.
-
Data Recording: Start the video tracking system and record the animal's behavior for a 5-minute period.
-
Parameters Measured:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic effect.
Experimental Protocol: Hot Plate Test for Analgesic Activity
The hot plate test is a common method to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[9]
Materials:
-
Hot plate apparatus with adjustable temperature
-
Rodents (mice or rats)
-
Stopwatch
-
Test compounds
-
Vehicle control
-
Positive control (e.g., Morphine)
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5°C).
-
Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). This is the baseline reaction time. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the test compound, vehicle, or positive control.
-
Post-treatment Measurement: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the reaction time.
-
Data Analysis: Compare the post-treatment reaction times to the baseline values. A significant increase in reaction time indicates an analgesic effect.
Visualization: GABAA Receptor Modulation and Synthesis Workflow```dot
Caption: General Synthesis Workflow for Tetrahydro-1,4-benzodiazepin-2-ones.
Application 3: Inhibition of Mitochondrial F1F0 ATP Hydrolase
Recent research has identified certain benzodiazepine derivatives as selective inhibitors of the mitochondrial F1F0 ATP hydrolase. [10]Under ischemic conditions, the F1F0 ATP synthase can reverse its function and hydrolyze ATP, depleting the cell's energy reserves. Selective inhibition of this hydrolase activity, without affecting ATP synthesis, is a promising therapeutic strategy for conditions like myocardial ischemia. [6][11]
Quantitative Data: Inhibition of Mitochondrial F1F0 ATP Hydrolase
| Compound | Target | Assay | IC50 | Reference |
| BMS-199264 | F1F0 ATP Hydrolase | Enzyme Inhibition Assay | 0.5 µM | [2][12] |
| Bz-423 | F1F0-ATPase | Enzyme Inhibition Assay | ~5 µM |
Experimental Protocol: Spectrophotometric Assay of Mitochondrial F1F0 ATP Hydrolase Activity
This protocol describes a coupled spectrophotometric assay to measure the ATP hydrolase activity of the mitochondrial F1F0 ATP synthase. [1] Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay buffer (e.g., Tris buffer with MgCl2 and KCl)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Test compounds
-
Oligomycin (a known inhibitor of F1F0-ATPase)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Sample Addition: Add the isolated mitochondria or SMPs to the cuvette.
-
Compound Addition: Add the test compound at the desired concentration. Include a control with vehicle and a control with oligomycin.
-
Reaction Initiation: Initiate the reaction by adding ATP.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the rate of ADP production from ATP hydrolysis.
-
Data Analysis: Calculate the rate of ATP hydrolysis for each condition. The oligomycin-sensitive portion of the activity is attributed to the F1F0-ATPase. Determine the inhibitory effect of the test compound on this activity and calculate the IC50 value.
Visualization: Mitochondrial Respiration and F1F0 ATP Hydrolase Inhibition```dot
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Benzodiazepine-based selective inhibitors of mitochondrial F1F0 ATP hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological profile of the selective mitochondrial F1F0 ATP hydrolase inhibitor BMS-199264 in myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Inhibition of the mitochondrial F1F0-ATPase by ligands of the peripheral benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | Visualizing Mitochondrial FoF1-ATP Synthase as the Target of the Immunomodulatory Drug Bz-423 [frontiersin.org]
Application Notes and Protocols for Novel Benzodiazepine Derivative Assays
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel benzodiazepine derivatives. The following sections describe various assay methodologies, from high-throughput screening to detailed functional and analytical characterization.
Application Note 1: High-Throughput Functional Screening using a Cell-Based GABA-A Receptor Assay
Introduction and Principle
Benzodiazepines exert their effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[1] Benzodiazepines bind to a specific site at the interface between the α and γ subunits, enhancing the receptor's response to GABA.[1][2]
This protocol describes a high-throughput screening (HTS) assay using a cell line stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2) and a fluorescence-based indicator to measure changes in intracellular chloride concentration or membrane potential. This allows for the rapid identification of novel compounds that modulate GABA-A receptor activity.
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor activation and benzodiazepine modulation.
Experimental Protocol: Fluorescence-Based HTS Assay
-
Cell Culture and Plating:
-
Culture HEK-293 cells stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2) in appropriate media.
-
Seed the cells into 384-well, black-walled, clear-bottom microplates at a density that yields a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C and 5% CO2.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a chloride-sensitive fluorescent dye (e.g., MEQ, MQAE) or a membrane potential-sensitive dye according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye loading buffer to each well.
-
Incubate the plates for 60-90 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of novel benzodiazepine derivatives and control compounds (e.g., diazepam as a positive control, flumazenil as an antagonist) in an appropriate assay buffer.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the test compounds to the appropriate wells.
-
-
GABA Stimulation and Signal Detection:
-
Prepare a solution of GABA at a sub-maximal concentration (e.g., EC20) in the assay buffer.
-
Place the microplate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a few seconds.
-
Inject the GABA solution into all wells simultaneously.
-
Continue to measure the fluorescence signal over time (typically 2-5 minutes) to capture the kinetic response of chloride influx.
-
-
Data Analysis:
-
The response is typically measured as the change in fluorescence intensity (ΔF) after GABA addition.
-
Normalize the data to the response of the positive control (e.g., a saturating concentration of diazepam) and the vehicle control.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) for each compound.
-
HTS Experimental Workflow
Caption: High-throughput screening workflow for GABA-A modulators.
Data Presentation: HTS Results for Novel Benzodiazepine Derivatives
| Compound | EC50 (nM) | Emax (% of Diazepam) | Receptor Subtype |
| Diazepam (Control) | 15.5 | 100 | α1β2γ2 |
| Novel Derivative A | 5.2 | 110 | α1β2γ2 |
| Novel Derivative B | 25.8 | 85 | α1β2γ2 |
| Novel Derivative C | >10,000 | <10 | α1β2γ2 |
Application Note 2: Development of an Aptamer-Based Biosensor for Specific Benzodiazepine Detection
Introduction and Principle
Traditional immunoassays are widely used for benzodiazepine detection but can suffer from limited stability, shelf life, and cross-reactivity with other compounds.[3] DNA aptamers, single-stranded nucleic acid sequences selected for high affinity and specificity to a target molecule, offer a stable and robust alternative to antibodies.[3]
This protocol describes the development of a strand-displacement fluorescence polarization (FP) biosensor using a DNA aptamer for the detection of a specific benzodiazepine derivative.[3] The assay relies on the displacement of a short, fluorophore-labeled DNA reporter strand from the aptamer upon binding of the target benzodiazepine. This displacement event leads to a change in the fluorescence polarization signal, which can be correlated to the concentration of the benzodiazepine.
Experimental Protocol: Aptamer-Based FP Biosensor
-
Aptamer and Reporter Strand Preparation:
-
Assay Buffer and Sample Preparation:
-
Prepare a suitable binding buffer (e.g., Tris-HCl with MgCl2).
-
For analysis of biological samples, such as urine, perform a sample clarification and dilution step to minimize matrix effects.[3] For example, dilute synthetic or patient urine samples in the binding buffer.
-
-
Assay Procedure (96-well format):
-
In a 96-well plate, combine the DNA aptamer and the fluorophore-labeled reporter strand. Allow them to anneal.
-
Add varying concentrations of the target benzodiazepine derivative (for calibration curve) or the prepared unknown samples to the wells.
-
Include a blank control (buffer only) and negative controls (structurally unrelated drugs).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding and displacement reaction to reach equilibrium.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The fluorescence polarization signal will decrease as the concentration of the target benzodiazepine increases.
-
Construct a calibration curve by plotting the change in fluorescence polarization against the known concentrations of the benzodiazepine derivative.
-
Use a suitable regression model (e.g., four-parameter logistic fit) to determine the concentration of the benzodiazepine in unknown samples.[3]
-
Calculate the limit of detection (LOD), often defined as the concentration corresponding to the signal of the blank minus three times its standard deviation.[3]
-
Aptamer Strand-Displacement Biosensor Mechanism
Caption: Principle of a strand-displacement aptamer biosensor.
Data Presentation: Aptamer Binding and Biosensor Performance
| Analyte | Aptamer Binding Affinity (Kd, µM)[3] | Biosensor Limit of Detection (LOD, ng/mL)[3] |
| Diazepam | 0.2 - 0.6 | - |
| Alprazolam | 0.2 - 0.6 | - |
| Temazepam | - | 231 |
| Lorazepam | No significant binding | - |
| Clonazepam | No significant binding | - |
Application Note 3: Functional Characterization using Patch-Clamp Electrophysiology
Introduction and Principle
Patch-clamp electrophysiology is the gold standard for characterizing the functional effects of drugs on ion channels.[4] This technique provides high-resolution information on how novel benzodiazepine derivatives modulate the activity of GABA-A receptors, including their effect on current amplitude, channel opening frequency, and deactivation kinetics.[4] This protocol details the use of whole-cell patch-clamp recordings from HEK-293T cells transiently expressing GABA-A receptors to perform detailed functional analysis.[4]
Experimental Protocol: Whole-Cell Patch-Clamp
-
Cell Preparation:
-
Culture HEK-293T cells and transiently transfect them with cDNAs for the desired GABA-A receptor subunits (e.g., α1, β3, γ2L).[4] A fluorescent reporter plasmid (e.g., GFP) can be co-transfected to identify successfully transfected cells.
-
Plate the transfected cells onto glass coverslips 18-24 hours before recording.
-
-
Recording Setup:
-
Prepare an external solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose) and an internal pipette solution (e.g., containing CsCl, MgCl2, EGTA, HEPES, and ATP).
-
Pull recording pipettes from borosilicate glass to a resistance of 2-4 MΩ when filled with the internal solution.
-
Mount the coverslip in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
-
Whole-Cell Recording:
-
Identify a transfected cell and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Use a rapid drug application system to apply GABA and the test compounds.[4]
-
To measure potentiation, apply a sub-saturating concentration of GABA (e.g., 1 µM) alone, and then co-apply the same concentration of GABA with the novel benzodiazepine derivative.[4]
-
To study effects on deactivation, apply a saturating concentration of GABA (e.g., 3 mM) briefly to mimic synaptic release, and observe the current decay after washout in the presence and absence of the test compound.[4]
-
-
Data Acquisition and Analysis:
-
Record the membrane currents using an appropriate amplifier and data acquisition software.
-
Measure the peak amplitude of the GABA-evoked currents. Calculate the potentiation as the percentage increase in current amplitude in the presence of the benzodiazepine derivative compared to GABA alone.
-
Analyze the deactivation kinetics by fitting the current decay to an exponential function.
-
Patch-Clamp Experimental Workflow
Caption: Workflow for a whole-cell patch-clamp experiment.
Data Presentation: Functional Effects of Novel Benzodiazepine Derivatives
| Compound | Concentration | % Potentiation of GABA Current (1µM GABA) | Effect on Deactivation |
| Diazepam | 1 µM | 150 ± 15% | Prolonged |
| Novel Derivative D | 1 µM | 210 ± 20% | Prolonged |
| Novel Derivative E | 1 µM | 50 ± 8% | No significant change |
| Novel Derivative F | 1 µM | No potentiation | No change |
Application Note 4: Confirmatory Analysis and Quantification by High-Resolution Mass Spectrometry
Introduction and Principle
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the definitive identification and quantification of drugs and their metabolites in biological samples.[5][6] High-resolution targeted screening using mass spectrometry improves specificity and sensitivity compared to traditional immunoassays and reduces the need for separate confirmatory testing.[7][8] This method is essential for pharmacokinetic studies, clinical monitoring, and forensic analysis of novel benzodiazepine derivatives.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (Urine):
-
To 100 µL of urine sample, add an internal standard solution containing stable isotope-labeled analogues of the benzodiazepines of interest.[5]
-
If targeting glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase may be included.[9]
-
Clarify the sample by dilution and/or centrifugation. A simple "dilute-and-shoot" method involves diluting the sample ten-fold in the internal standard reagent before injection.[5]
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample into a reversed-phase liquid chromatography system.[5]
-
Separate the analytes using a C18 column with a gradient elution program, typically involving a mobile phase of water and methanol or acetonitrile with a modifier like formic acid.
-
-
Mass Spectrometry (MS/MS):
-
The eluent from the LC column is directed to the mass spectrometer, using a positive-mode electrospray ionization (ESI) source.[5]
-
Operate the mass spectrometer (e.g., a triple quadrupole or high-resolution instrument like a Q-TOF or Orbitrap) in Multiple Reaction Monitoring (MRM) or a targeted high-resolution mode.[5][7]
-
For each analyte, monitor a specific precursor ion and one or more product ions to ensure specificity.
-
-
Calibration and Quantification:
-
Prepare a multi-level calibration curve (e.g., six levels) by spiking known concentrations of the benzodiazepine standards into a blank matrix (e.g., drug-free urine).[5]
-
Process the calibrators and quality control (QC) samples alongside the unknown samples.
-
Quantify the analytes by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
-
LC-MS/MS Analytical Workflow
Caption: Workflow for LC-MS/MS analysis of benzodiazepines.
Data Presentation: Targeted High-Resolution Benzodiazepine Screen Panel
The following table lists a subset of benzodiazepines and metabolites that can be included in a high-resolution targeted screen, demonstrating the comprehensive nature of such an assay.[7]
| Analyte | Class | Lower Limit of Quantification (ng/mL) |
| Alprazolam | Benzodiazepine | 25 |
| α-Hydroxyalprazolam | Metabolite | 25 |
| Clonazepam | Benzodiazepine | 25 |
| 7-Aminoclonazepam | Metabolite | 25 |
| Diazepam | Benzodiazepine | 25 |
| Nordiazepam | Metabolite | 25 |
| Oxazepam | Metabolite | 25 |
| Lorazepam | Benzodiazepine | 25 |
| Temazepam | Benzodiazepine | 25 |
| Flubromazolam | Designer BZD | 25 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jneurosci.org [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Quantitative LC-MS/MS Analysis of Benzodiazepines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. news.mayocliniclabs.com [news.mayocliniclabs.com]
- 9. Comparison of two highly sensitive benzodiazepine immunoassay lab developed tests for urine drug testing in clinical specimens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design of Benzodiazepine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo experimental design for the evaluation of benzodiazepine compounds. The protocols outlined below are foundational for assessing the anxiolytic, sedative, anticonvulsant, and memory-impairing effects of these compounds, alongside critical pharmacokinetic/pharmacodynamic (PK/PD) and safety pharmacology considerations.
Introduction to In Vivo Benzodiazepine Research
Benzodiazepines are a class of psychoactive drugs that act on the central nervous system (CNS).[1] Their primary mechanism of action involves positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, which enhances the effect of the inhibitory neurotransmitter GABA.[1][2][3] This potentiation of GABAergic neurotransmission results in the characteristic sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of benzodiazepines.[1]
In vivo studies are crucial for characterizing the pharmacological profile of novel benzodiazepine compounds, determining their therapeutic potential, and identifying potential adverse effects. A well-designed in vivo experimental plan is essential for generating robust and reproducible data to support preclinical drug development.[4]
Core In Vivo Assays for Benzodiazepine Evaluation
A battery of behavioral and physiological assays is employed to comprehensively characterize the in vivo effects of benzodiazepine compounds. The selection of assays should be guided by the specific therapeutic indication and potential side-effect profile of the test compound.
Behavioral Assays
Behavioral assays are fundamental for assessing the psychoactive effects of benzodiazepines in animal models, typically rodents.
The Elevated Plus Maze is a widely used behavioral test to assess anxiety-like behavior in rodents.[1][5][6] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[5] Anxiolytic compounds, like benzodiazepines, increase the proportion of time spent and entries into the open arms.
Experimental Protocol: Elevated Plus Maze
-
Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm), with two open arms and two enclosed arms of equal dimensions.[2][3]
-
Animal Model: Adult male mice or rats are commonly used. Animals should be habituated to the testing room for at least 30 minutes before the experiment.[2]
-
Procedure:
-
Administer the benzodiazepine compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.[1]
-
Allow the animal to freely explore the maze for a 5-minute session.[3][5]
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis: An automated tracking software is used to score the following parameters:
-
Time spent in the open arms and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Interpretation: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic effect.
The rotarod test is used to assess motor coordination, balance, and the sedative effects of drugs.[7] Benzodiazepines can impair motor function, leading to a decrease in the time an animal can stay on a rotating rod.
Experimental Protocol: Rotarod Test
-
Apparatus: A rotating rod apparatus with adjustable speed. The rod is typically textured to provide grip.[8]
-
Animal Model: Mice or rats are trained on the rotarod for 2-3 consecutive days before the test day to achieve a stable baseline performance.[8]
-
Procedure:
-
On the test day, administer the benzodiazepine compound or vehicle control.
-
At a specified time post-administration, place the animal on the rotarod.
-
The rod is set to a constant speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).[8]
-
Record the latency to fall from the rod. A trial ends when the animal falls off or grips the rod and rotates with it for two consecutive revolutions.
-
-
Data Analysis: The latency to fall is the primary measure. Multiple trials are typically conducted for each animal.
-
Interpretation: A significant decrease in the latency to fall compared to the vehicle-treated group indicates impaired motor coordination and/or sedation.
The open field test is used to assess general locomotor activity and can also provide insights into anxiety-like behavior.[9][10] Benzodiazepines can either decrease locomotor activity due to sedation or increase it at low doses due to anxiolysis.
Experimental Protocol: Open Field Test
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically divided into a central and a peripheral zone by the analysis software.[11]
-
Animal Model: Mice or rats are habituated to the testing room before the experiment.[12]
-
Procedure:
-
Data Analysis: Automated tracking software is used to measure:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
-
Interpretation: A decrease in total distance traveled suggests sedation, while an increase in the time spent in the center zone can indicate anxiolytic-like effects.[9]
The Morris water maze is a test of spatial learning and memory.[13][14] Benzodiazepines are known to induce anterograde amnesia, and this test can quantify such memory-impairing effects.[15][16]
Experimental Protocol: Morris Water Maze
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.[14]
-
Animal Model: Mice or rats.
-
Procedure:
-
Acquisition Phase: For several consecutive days, animals are trained to find the hidden platform from different starting positions. The benzodiazepine compound or vehicle is administered before each training session to assess its effect on learning.[17]
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The benzodiazepine can be administered before this trial to assess its effect on memory retrieval.[17][18]
-
-
Data Analysis:
-
Acquisition: Latency to find the platform and path length are recorded.
-
Probe Trial: Time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location are measured.
-
-
Interpretation: An increased latency to find the platform during acquisition and less time spent in the target quadrant during the probe trial indicate memory impairment.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the relationship between the concentration of a benzodiazepine in the body and its pharmacological effect is crucial for determining appropriate dosing regimens.[19]
PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[20]
Protocol: Pharmacokinetic Analysis
-
Dosing: Administer the benzodiazepine compound to animals via the intended clinical route (e.g., oral, intravenous).
-
Sample Collection: Collect blood samples at various time points post-administration.
-
Bioanalysis: Analyze the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS), to determine the concentration of the parent drug and its major metabolites.[21][22]
-
Data Analysis: Calculate key PK parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Receptor occupancy assays measure the percentage of target receptors (GABA-A receptors) that are bound by the drug at a given dose and time.[19][23] This helps to correlate the drug's concentration with its biological effect.
Protocol: Ex Vivo Receptor Occupancy
-
Dosing: Administer various doses of the benzodiazepine compound to different groups of animals.
-
Tissue Collection: At the time of expected peak effect, euthanize the animals and rapidly dissect the brain.[24]
-
Binding Assay:
-
Data Analysis: Quantify the amount of radioligand binding. The reduction in binding in drug-treated animals compared to vehicle-treated animals reflects the degree of receptor occupancy by the test compound.[15]
Safety Pharmacology
Safety pharmacology studies are essential to identify potential adverse effects of a new benzodiazepine compound on major physiological systems.[8]
Protocol: Core Battery Safety Pharmacology
-
Central Nervous System (CNS): Assess effects on behavior, motor activity, and body temperature. The Irwin test or a functional observational battery (FOB) can be used.
-
Cardiovascular System: Monitor blood pressure, heart rate, and electrocardiogram (ECG) in conscious, unrestrained animals (e.g., using telemetry).
-
Respiratory System: Measure respiratory rate, tidal volume, and minute volume using methods like whole-body plethysmography.
These assessments are typically conducted at doses ranging from the therapeutic dose to doses that produce overt toxicity.
Data Presentation
Quantitative data from in vivo experiments should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: Effects of Benzodiazepine Compound X on the Elevated Plus Maze in Mice
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 20.5 ± 3.2 | 2500 ± 150 |
| Compound X | 0.5 | 25.8 ± 3.5 | 30.1 ± 4.1 | 2450 ± 130 |
| Compound X | 1.0 | 38.9 ± 4.2 | 42.6 ± 5.0 | 2300 ± 160 |
| Diazepam | 1.0 | 40.1 ± 3.9 | 45.3 ± 4.8 | 2250 ± 140 |
| *p < 0.05, **p < 0.01 compared to vehicle group. |
Table 2: Effects of Benzodiazepine Compound X on the Rotarod Test in Rats
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds, Mean ± SEM) |
| Vehicle | - | 180.5 ± 10.2 |
| Compound X | 1.0 | 155.2 ± 12.5 |
| Compound X | 3.0 | 98.7 ± 9.8 |
| Compound X | 10.0 | 45.3 ± 7.1 |
| Diazepam | 5.0 | 60.1 ± 8.5 |
| p < 0.01, ***p < 0.001 compared to vehicle group. |
Table 3: Pharmacokinetic Parameters of Compound X in Rats after Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | t1/2 (h) |
| 1.0 | 150 ± 25 | 0.5 | 450 ± 60 | 2.5 |
| 5.0 | 780 ± 90 | 0.5 | 2400 ± 250 | 2.8 |
Visualization of Pathways and Workflows
GABA-A Receptor Signaling Pathway
The primary mechanism of action of benzodiazepines is the potentiation of GABAergic inhibition through their interaction with the GABA-A receptor.
Caption: GABA-A receptor signaling pathway modulated by benzodiazepines.
General In Vivo Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel benzodiazepine compound.
Caption: A streamlined workflow for in vivo benzodiazepine evaluation.
References
- 1. protocols.io [protocols.io]
- 2. mmpc.org [mmpc.org]
- 3. A Five Minute Experience in the Elevated Plus-Maze Alters the State of the Benzodiazepine Receptor in the Dorsal Raphe Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. albany.edu [albany.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomed-easy.com [biomed-easy.com]
- 9. youtube.com [youtube.com]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. [PDF] Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice | Semantic Scholar [semanticscholar.org]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Rotarod test in rats [protocols.io]
- 17. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. | Semantic Scholar [semanticscholar.org]
- 19. Benzodiazepine receptor occupancy in vivo: correlation with brain concentrations and pharmacodynamic actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. waters.com [waters.com]
- 22. dspace.library.uu.nl [dspace.library.uu.nl]
- 23. In vivo receptor occupation by benzodiazepines and correlation with the pharmacological effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Administration of Benzodiazepine Analogs in Animal Models
Disclaimer: No specific pharmacological data or established protocols for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine were identified in the available scientific literature. The following application notes and protocols are based on general knowledge and published data for structurally related 1,4-benzodiazepine compounds, such as Diazepam. This information is intended to serve as a guide for researchers and drug development professionals in designing preclinical studies for novel benzodiazepine analogs.
Introduction
Benzodiazepines are a class of psychoactive drugs that exert their effects through the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter, resulting in sedative, anxiolytic, anticonvulsant, and muscle relaxant properties.[1] Preclinical evaluation of novel benzodiazepine compounds in animal models is a critical step in drug development to characterize their pharmacological profile and assess their potential therapeutic efficacy and safety. This document provides an overview of common administration routes, dosages of representative benzodiazepines, and detailed protocols for key behavioral assays in rodent models.
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system. Their binding to a specific site on the receptor enhances its affinity for GABA. This leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[2] This widespread neuronal inhibition is responsible for the characteristic pharmacological effects of benzodiazepines.
Caption: Benzodiazepine Signaling Pathway.
Dosage and Administration of Representative Benzodiazepines
The appropriate dosage and route of administration are critical for achieving desired therapeutic effects while minimizing adverse events. The choice of vehicle is also crucial for ensuring drug solubility and stability.
Vehicle Selection
For preclinical studies, benzodiazepines are often not readily soluble in aqueous solutions. Common vehicles include:
-
A mixture of propylene glycol, ethanol, and saline (e.g., 10% ethanol, 10% propylene glycol, and 80% saline).[3]
-
Sterile saline with a small percentage of a surfactant like Tween 80 (e.g., 1%) to aid in solubility.[3]
-
Dimethyl sulfoxide (DMSO) and propylene glycol mixtures.[4]
It is imperative to conduct small-scale solubility and stability tests to determine the optimal vehicle for the specific compound and desired concentration.[3]
Routes of Administration
Common routes of administration in rodent models include:
-
Intraperitoneal (IP) Injection: Allows for rapid absorption.[5]
-
Oral Gavage (PO): Mimics the typical clinical route of administration for many benzodiazepines.[3]
-
Intravenous (IV) Injection: Provides the most direct and rapid systemic delivery.[5]
-
Subcutaneous (SC) Injection: Another common parenteral route.[5]
Dosage Tables for Diazepam in Rodent Models
The following tables summarize dosages of Diazepam, a widely studied benzodiazepine, used in various animal models for different pharmacological effects. These can serve as a starting point for dose-range finding studies of novel analogs.
Table 1: Anxiolytic Effects of Diazepam in Rodents
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Behavioral Assay | Reference |
| Mouse | Intraperitoneal (IP) | 0.5 - 2.0 | Elevated Plus Maze | [6] |
| Mouse | Intraperitoneal (IP) | 1.0 - 10.0 | Light-Dark Box | [7] |
| Rat | Intraperitoneal (IP) | 1.0 - 5.0 | Vogel Conflict Test | [7] |
Table 2: Sedative/Hypnotic Effects of Diazepam in Rodents
| Animal Model | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect | Reference |
| Mouse | Intraperitoneal (IP) | 2.0 | Reduced locomotor activity | [6] |
| Mouse | Intraperitoneal (IP) | 0.0325 mg/20g mouse | Sedation | [5] |
| Rat | Intravenous (IV) | 1.0 - 3.0 | Induction of anesthesia | [5] |
Table 3: Pharmacokinetic Parameters of Diazepam in Rats
| Route of Administration | Dose (mg/kg) | Tmax (plasma) | Bioavailability (plasma) | Reference |
| Intravenous (IV) | 1 | N/A | 100% | [8] |
| Intranasal (IN) | 2 | 5 min | 68.4% | [8] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. It is essential to habituate animals to the testing environment to reduce stress and variability.
General Experimental Workflow
Caption: General Preclinical Experimental Workflow.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[9][10] It is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[11]
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms. For mice, arms are typically 30 cm long and 5 cm wide.[3]
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes.
-
Administer the test compound or vehicle and allow for an appropriate absorption period (e.g., 30 minutes for IP injection).[6]
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.[3]
-
Record the session with an overhead video camera for later analysis.
-
-
Endpoints:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (to control for sedative effects).
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.[11]
Open Field Test (OFT) for Sedative and Anxiolytic Effects
The OFT is used to assess general locomotor activity and anxiety-related behavior.[9]
-
Apparatus: A square arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape. The arena is often divided into a central zone and a peripheral zone.[3]
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer the test compound or vehicle.
-
Gently place the animal in the center of the open field.
-
Allow the animal to explore the arena for a set period (typically 5-10 minutes).[3]
-
Record the session with an overhead video camera.
-
-
Endpoints:
-
Total distance traveled.
-
Time spent in the center zone.
-
Rearing frequency.
-
-
Interpretation: A significant decrease in locomotor activity suggests a sedative effect.[2] An increase in the time spent in the center zone may suggest anxiolytic properties.[3]
Light-Dark Box Test
This test is also based on the conflict between exploration and aversion to a brightly lit area.[12]
-
Apparatus: A two-compartment box with one brightly lit and one dark compartment, connected by an opening.[7]
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the light compartment and allow it to explore for a set period (e.g., 5 minutes).[7]
-
-
Endpoints:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment.[10]
Conclusion
The protocols and data presented provide a foundational framework for the preclinical evaluation of novel 1,4-benzodiazepine derivatives like this compound. Researchers should perform dose-response studies to establish the efficacy and safety profile of the new compound. Careful selection of animal models, administration routes, vehicles, and behavioral assays is crucial for obtaining reliable and translatable results.
References
- 1. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. alzet.com [alzet.com]
- 5. researchgate.net [researchgate.net]
- 6. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Imepitoin Shows Benzodiazepine-Like Effects in Models of Anxiety [frontiersin.org]
- 8. Pharmacokinetics and brain uptake of diazepam after intravenous and intranasal administration in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 11. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine synthesis.
Troubleshooting Guides
This guide addresses specific issues that may be encountered during the N-acetylation of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
Issue 1: Low or No Product Formation
-
Question: My reaction is showing a low yield or no formation of the desired this compound. What are the likely causes and how can I improve the outcome?
-
Answer: Low or no product formation in N-acetylation reactions can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Inadequate Reagent Reactivity: Ensure the acetylating agent is sufficiently reactive. Acetyl chloride is generally more reactive than acetic anhydride.
-
Presence of Moisture: Acetylating agents, particularly acetyl chloride, are sensitive to moisture and can be hydrolyzed, which reduces their effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Reaction Temperature: The reaction may require specific temperature conditions to proceed efficiently. For the acetylation with acetyl chloride, conducting the reaction under ice-bath cooling followed by stirring at room temperature has been shown to be effective.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Basic Conditions for Acetyl Chloride: When using acetyl chloride, an acid scavenger, such as a tertiary amine (e.g., triethylamine or pyridine), is often necessary to neutralize the HCl byproduct, which can otherwise form a non-reactive hydrochloride salt with the starting amine.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side products in my reaction mixture. What are they likely to be and how can their formation be minimized?
-
Answer: The primary side product of concern is the hydrochloride salt of the starting material when using acetyl chloride without a base.
-
Amine Hydrochloride Salt: The reaction of acetyl chloride with the secondary amine produces one equivalent of hydrogen chloride (HCl). This HCl can react with the starting amine to form a hydrochloride salt, which is typically unreactive towards further acetylation.
-
Solution: Add a non-nucleophilic base, such as triethylamine or pyridine, to the reaction mixture to act as an acid scavenger. The base will react with the HCl as it is formed, preventing the formation of the amine hydrochloride salt and allowing the reaction to proceed to completion.
-
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble isolating a pure product after the reaction. What purification strategies are recommended?
-
Answer: Proper work-up and purification are crucial for obtaining a high-purity product.
-
Aqueous Work-up: After the reaction is complete, pouring the reaction mixture into ice-water can help to precipitate the product and quench any remaining acetylating agent.
-
Extraction: The product can be extracted from the aqueous mixture using a suitable organic solvent, such as dichloromethane.
-
Washing: The organic layer should be washed to remove any remaining impurities.
-
Drying and Concentration: The organic extract should be dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent removed under reduced pressure to yield the crude product.
-
Recrystallization: If further purification is needed, recrystallization from an appropriate solvent system can be employed to obtain a highly pure product.
-
Frequently Asked Questions (FAQs)
-
Q1: Which acetylating agent is better for this synthesis, acetyl chloride or acetic anhydride?
-
A1: Both acetyl chloride and acetic anhydride can be used for the N-acetylation of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. Acetyl chloride is more reactive and has been reported to give a very high yield (95%) when used under optimized conditions. Acetic anhydride is less reactive and may require the presence of a base and heating to achieve a good yield.
-
-
Q2: Why is a base, like triethylamine, sometimes used in this reaction?
-
A2: When using acetyl chloride as the acetylating agent, hydrogen chloride (HCl) is produced as a byproduct. The base is added to neutralize this HCl. Without a base, the HCl can react with the starting amine to form a hydrochloride salt, which is not nucleophilic and will not react with the acetyl chloride, thus stopping the reaction and lowering the yield.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By taking small aliquots of the reaction mixture at different time points and running them on a TLC plate against the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
-
-
Q4: What is the role of the ice bath in the procedure with acetyl chloride?
-
A4: The reaction between acetyl chloride and amines can be very exothermic. The ice bath is used to control the initial rate of reaction and to prevent any potential side reactions that might occur at higher temperatures.
-
Data Presentation
| Method | Acetylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 1 | Acetyl Chloride | None | Dichloromethane | Ice-bath, then Room Temp. | 3 hours | 95% | EP2163538B1 |
| 2 | Acetic Anhydride | Triethylamine | Dichloromethane | 40-45°C | 8 hours | Not specified | EP2163538B1 |
Experimental Protocols
Method 1: High-Yield Synthesis using Acetyl Chloride
This protocol is adapted from patent EP2163538B1.
-
Reaction Setup: Under an ice-bath, dissolve 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (1 equivalent) in dichloromethane.
-
Addition of Acetylating Agent: Add acetyl chloride (1 equivalent) dropwise to the solution while maintaining the temperature in the ice bath.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into ice-water.
-
Extraction: Separate the organic phase and extract the aqueous phase with dichloromethane.
-
Purification: Combine the organic phases and concentrate under reduced pressure to obtain 4-Acetyl-
Benzodiazepine Cyclization Reactions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during benzodiazepine cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My benzodiazepine cyclization is resulting in a very low yield. What are the common causes?
Low yields in benzodiazepine cyclization can stem from several factors. One primary issue is the low reactivity of the starting materials. For instance, in the synthesis of 1,4-benzodiazepines, the direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide is challenging because the formyl group is not electrophilic enough to react with the aniline nitrogen to form the seven-membered ring.[1] Additionally, the formation of a seven-membered ring is entropically less favorable than five- or six-membered rings.[1] For 1,5-benzodiazepines synthesized from o-phenylenediamines and ketones, the choice and amount of catalyst are critical.[2]
Q2: I am observing significant side product formation. What are the likely side reactions?
A common side reaction, particularly when attempting to cyclize formamide derivatives under acidic or basic conditions, is the hydrolysis of the starting material.[1] For example, the formation of 2-amino-5-chlorobenzophenone is a frequent byproduct when working with N-(2-Benzoyl-4-chlorophenyl)formamide.[1] To minimize this, it is crucial to avoid harsh acidic or basic conditions and high temperatures for extended periods.[1] In the synthesis of 1,5-benzodiazepines, multiple side products can arise from a poor choice of catalyst or non-optimized reaction conditions.[3]
Q3: How do I select the appropriate catalyst for my benzodiazepine synthesis?
The choice of catalyst is highly dependent on the specific synthetic route. For the condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines, various acid catalysts have been used, including BF₃-etherate, polyphosphoric acid, and solid acid catalysts like sulfated zirconia and zeolites (e.g., H-MCM-22).[3] Solid acid catalysts such as H-MCM-22 are often advantageous due to their high activity under mild conditions and ease of separation.[3] For the synthesis of 1,4-benzodiazepines, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are common.[4] It is always recommended to consult scientific literature for protocols involving similar substrates to determine the optimal catalyst and conditions.[3]
Q4: What is the role of the solvent in benzodiazepine cyclization reactions?
The solvent can significantly influence the reaction rate and selectivity. For the synthesis of 1,5-benzodiazepines using an H-MCM-22 catalyst, acetonitrile has been shown to be an effective solvent.[2][3] In other protocols for 1,4-benzodiazepine synthesis, solvents such as lower alkanols (methanol, ethanol), dimethylformamide, and aqueous mixtures have been used.[5] The ideal solvent should dissolve the starting materials without interfering with the reaction.[5]
Troubleshooting Guides
Issue 1: Low Yield in the Condensation of o-Phenylenediamine (OPDA) with Ketones for 1,5-Benzodiazepine Synthesis
Symptoms:
-
Low conversion of o-phenylenediamine.
-
Formation of multiple side products.
-
Difficulty in product isolation and purification.
Troubleshooting Steps:
-
Catalyst Selection and Loading: The catalyst is critical. While various acid catalysts can be employed, solid acid catalysts like H-MCM-22 often provide high activity under mild conditions.[3]
-
Experiment: Screen different catalysts (e.g., H-MCM-22, Amberlyst-15, sulfated zirconia) to find the most effective one for your specific substrates.[3]
-
Optimization: Vary the catalyst loading. For H-MCM-22, yields have been shown to increase with catalyst weight up to a certain point, after which the yield plateaus.[2]
-
-
Solvent Effects: The reaction medium can impact both the rate and selectivity.
-
Experiment: Conduct the reaction in different solvents such as acetonitrile, ethanol, or dichloromethane to identify the optimal one.[3]
-
-
Reaction Temperature and Time: These parameters are crucial to optimize, even with catalysts that allow for room temperature reactions.
-
Experiment: Monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) and for varying durations to find the conditions that provide the best yield without promoting side reactions.[3]
-
Issue 2: Challenges in the Cyclization of 2-Aminobenzophenone Derivatives for 1,4-Benzodiazepine Synthesis
Symptoms:
-
Failure of direct cyclization of N-acylated 2-aminobenzophenones.
-
Hydrolysis of starting material to 2-aminobenzophenone.
Troubleshooting Steps:
-
Starting Material Activation: Direct cyclization of some precursors, like N-(2-Benzoyl-4-chlorophenyl)formamide, is often not feasible due to the low electrophilicity of the carbonyl group.[1]
-
Strategy Change: A more effective approach is a multi-step synthesis. First, hydrolyze the formamide to the corresponding 2-amino-5-chlorobenzophenone. This can then be cyclized using a suitable C2-N1 synthon.[1]
-
-
Minimizing Hydrolysis: The formation of 2-aminobenzophenone as a byproduct indicates hydrolysis of the starting material, often under harsh acidic or basic conditions.
-
Condition Optimization: Avoid strong acids or bases and prolonged high temperatures if attempting a direct cyclization.[1]
-
Strategic Hydrolysis: A more robust method is to intentionally perform the hydrolysis as the initial step, isolate the 2-aminobenzophenone, and then proceed with a well-established cyclization protocol.[1]
-
-
Alternative Cyclization Strategies:
-
Palladium-Catalyzed Cyclization: For N-tosyl-disubstituted 2-aminobenzylamines, palladium-catalyzed cyclization with propargylic carbonates can be an effective method to form the 1,4-benzodiazepine core.[6]
-
Ugi Multicomponent Reaction: The Ugi four-component reaction (Ugi-4CR) followed by deprotection and cyclization offers a convergent and efficient route to diverse 1,4-benzodiazepine scaffolds.[2]
-
Data Presentation
Table 1: Effect of Catalyst Loading on 1,5-Benzodiazepine Synthesis Yield
| Catalyst (H-MCM-22) Weight (mg) | Yield (%) |
| 50 | 30 |
| 100 | 70 |
| 150 | 87 |
| 200 | 87 |
Reaction conditions: o-phenylenediamine (OPDA) and acetone at room temperature in acetonitrile. Data sourced from a study on H-MCM-22 catalyzed synthesis.[2]
Experimental Protocols
Protocol 1: Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst
This protocol describes a general procedure for the condensation of o-phenylenediamine (OPDA) with a ketone.[2][3]
Materials:
-
o-phenylenediamine (OPDA) (1 mmol)
-
Ketone (2.5 mmol)
-
H-MCM-22 catalyst (100 mg)
-
Acetonitrile (4 mL)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
A mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.[2][3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane.[2] The disappearance of the reactant spot indicates the completion of the reaction.[2]
-
Upon completion, the catalyst is removed by filtration.[2][3]
-
The crude product is then purified by column chromatography on silica gel.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Benzodiazepine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of benzodiazepines. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Troubleshooting Guide
Issue 1: Low to No Product Formation in Cyclization Reactions
Symptoms:
-
Very low or no yield of the desired benzodiazepine.
-
Starting material remains largely unreacted, as observed by TLC.
Possible Causes & Solutions:
-
Low Reactivity of Starting Materials: Direct intramolecular cyclization of some precursors can be challenging. For example, the formyl group in N-(2-Benzoyl-4-chlorophenyl)formamide is not sufficiently electrophilic for direct cyclization with the aniline nitrogen to form the seven-membered diazepine ring.[1][2] The formation of a seven-membered ring is also entropically less favorable than five- or six-membered rings.[1][2]
-
Improper Catalyst Selection: The choice of catalyst is critical and highly dependent on the specific synthetic route and substrates.[1]
-
Solution: A variety of catalysts have been successfully used for benzodiazepine synthesis, including BF₃-etherate, polyphosphoric acid, NaBH₄, and solid acid catalysts like sulfated zirconia and zeolites (e.g., H-MCM-22).[1][3] For the condensation of o-phenylenediamines with ketones, H-MCM-22 has proven to be a highly active catalyst under mild, room temperature conditions.[1][3] It is recommended to consult scientific literature for protocols involving similar substrates to determine the optimal catalyst.[1]
-
Issue 2: Significant Formation of Side Products
Symptoms:
-
Multiple spots observed on TLC, indicating a mixture of products.
-
Difficulty in isolating and purifying the desired benzodiazepine.
Possible Causes & Solutions:
-
Hydrolysis of Starting Material: The presence of 2-aminobenzophenone as a byproduct suggests hydrolysis of the starting formamide, a common side reaction under harsh acidic or basic conditions.[1][2]
-
Solution: Avoid strong acids or bases and high temperatures for extended periods if you are working with a formamide precursor.[2] A better strategy is to intentionally incorporate the hydrolysis as the first step, isolate the resulting 2-amino-5-chlorobenzophenone, and then proceed with a well-established cyclization protocol.[1][2]
-
-
Sub-optimal Reaction Conditions: Incorrect temperature or reaction time can promote the formation of side products.
-
Solution: Optimize the reaction temperature and time. While some modern catalysts are effective at room temperature, it is crucial to monitor the reaction at different temperatures (e.g., room temperature, 40°C, 60°C) and for varying durations to find the conditions that maximize the yield of the desired product while minimizing side reactions.[1]
-
Frequently Asked Questions (FAQs)
Q1: My benzodiazepine cyclization reaction is resulting in a very low yield. What are the most common initial checks I should perform?
A1: First, verify the purity and reactivity of your starting materials. Low reactivity of precursors can be a significant hurdle.[1] For instance, direct intramolecular cyclization of N-(2-Benzoyl-4-chlorophenyl)formamide is known to be challenging.[1][2] Second, ensure you are using the appropriate catalyst and reaction conditions for your specific synthetic pathway.[1] The choice of catalyst is crucial, with options ranging from traditional acid catalysts to more modern solid acid catalysts like H-MCM-22.[1][3] Finally, monitor your reaction progress using Thin-Layer Chromatography (TLC) to check for the consumption of starting materials and the formation of the product.[1]
Q2: I am observing a significant amount of 2-aminobenzophenone as a byproduct. What is causing this and how can I prevent it?
A2: The formation of 2-aminobenzophenone is likely due to the hydrolysis of your starting material, especially if you are using a formamide precursor under acidic or basic conditions.[1][2] To prevent this, you should avoid harsh reaction conditions.[2] A more effective approach is to change your synthetic strategy by intentionally hydrolyzing the formamide first to produce 2-amino-5-chlorobenzophenone, isolating it, and then proceeding with the cyclization step.[2]
Q3: How do I choose the appropriate catalyst and reaction conditions for my specific benzodiazepine synthesis?
A3: The selection of catalyst and reaction conditions is highly dependent on your synthetic route and substrates.[1] For the common synthesis of 1,5-benzodiazepines from o-phenylenediamines and ketones, solid acid catalysts like H-MCM-22 have shown excellent activity at room temperature.[1][3] Other catalysts used in benzodiazepine synthesis include BF₃-etherate, polyphosphoric acid, and NaBH₄.[1][3] It is crucial to review the scientific literature for protocols that use similar starting materials to determine the optimal conditions for your specific reaction.[1] Factors to consider for optimization include catalyst type and loading, solvent, reaction temperature, and reaction time.[1]
Q4: Can solvent choice impact the success of my benzodiazepine synthesis?
A4: Yes, the solvent can significantly influence the reaction rate and selectivity.[1] For the synthesis of 1,5-benzodiazepines using H-MCM-22 as a catalyst, acetonitrile has been shown to be an effective solvent at room temperature.[3] Some reactions can also be performed under solvent-free conditions, which can be more environmentally friendly.[4] The optimal solvent will depend on the specific reactants and catalyst being used.
Data Presentation
Table 1: Effect of Catalyst Loading on 1,5-Benzodiazepine Synthesis Yield
| Catalyst (H-MCM-22) Weight (mg) | Reaction Time (min) | Yield (%) |
| 50 | 60 | 30 |
| 100 | 60 | 72 |
| 150 | 60 | 87 |
| 200 | 60 | 87 |
Reaction conditions: o-phenylenediamine (OPDA) and acetone, room temperature, acetonitrile solvent.[3] This data shows that the yield increases with catalyst weight up to 150 mg, after which it plateaus.[3]
Table 2: Synthesis of 1,5-Benzodiazepine Derivatives using H-MCM-22 Catalyst
| Entry | Ketone | Time (h) | Yield (%) |
| 1 | Acetone | 1 | 87 |
| 2 | Acetophenone | 1.5 | 92 |
| 3 | Cyclohexanone | 1 | 94 |
| 4 | 4-Methylcyclohexanone | 1 | 93 |
| 5 | Propiophenone | 2 | 89 |
| 6 | Butan-2-one | 1.5 | 90 |
Reaction conditions: o-phenylenediamine (OPDA) (1 mmol), ketone (2.5 mmol), H-MCM-22 (150 mg), acetonitrile, room temperature.[3] This table demonstrates the versatility of the H-MCM-22 catalyst with various ketones, consistently producing high yields.[3]
Experimental Protocols
Key Experiment: Synthesis of 1,5-Benzodiazepines using H-MCM-22 Catalyst
This protocol describes a general and efficient method for the synthesis of 1,5-benzodiazepines via the condensation of o-phenylenediamines (OPDA) with ketones.[3]
Materials:
-
o-phenylenediamine (OPDA)
-
Ketone (e.g., acetone, acetophenone)
-
H-MCM-22 catalyst
-
Acetonitrile (solvent)
-
Ethyl acetate and hexane (for TLC)
-
Silica gel (for column chromatography)
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), a ketone (2.5 mmol), and H-MCM-22 catalyst (100 mg) is stirred in acetonitrile (4 mL) at room temperature.[1][3]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).[1][3] A mobile phase of 10% ethyl acetate in hexane can be used.[3] The reaction is considered complete when the reactant spot disappears on the TLC plate.[3]
-
Upon completion, the catalyst is removed by filtration.[1][3]
-
The solvent is then evaporated under reduced pressure.[1][3]
-
The resulting crude product is purified by column chromatography on silica gel to yield the pure 1,5-benzodiazepine.[1][3]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in benzodiazepine synthesis.
Caption: Reaction mechanism for the synthesis of 1,5-benzodiazepines.
References
Technical Support Center: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the purification of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Purity After Column Chromatography | Incomplete separation from starting materials or by-products. | Optimize the mobile phase. A common solvent system for related compounds is a gradient of ethyl acetate in hexane or petroleum ether.[1][2] Consider using a different stationary phase if baseline separation is not achieved. |
| Co-elution with structurally similar impurities. | Employ a multi-step purification approach. Follow initial chromatography with recrystallization to remove closely related impurities. | |
| Product Degradation During Purification | Hydrolysis of the acetyl group under acidic or basic conditions. | Maintain neutral pH during all purification steps. Use buffered aqueous solutions for extractions and avoid strong acids or bases. |
| Ring opening or rearrangement. | Avoid prolonged heating. If heating is necessary for dissolution during recrystallization, use the minimum temperature and time required. | |
| Difficulty with Crystallization | Presence of impurities inhibiting crystal formation. | Re-purify the material using column chromatography to achieve higher initial purity. |
| Incorrect solvent system for crystallization. | Experiment with different solvent systems. Ethanol, ethyl acetate, and mixtures with water or hexane are often used for benzodiazepine derivatives.[3][4] | |
| Oily product instead of solid crystals. | Try trituration with a non-polar solvent like hexane or diethyl ether to induce solidification. Seeding with a small crystal of pure product can also initiate crystallization. | |
| Presence of Unidentified Impurities in Final Product | Side reactions during synthesis. | Characterize impurities using techniques like LC-MS and NMR to identify their structures. This can provide insight into the side reactions occurring and help optimize the synthetic route to minimize their formation. Potential impurities in related benzodiazepine syntheses include N-oxides and products of incomplete cyclization.[3][5] |
| Contamination from solvents or reagents. | Use high-purity solvents and reagents for all synthetic and purification steps. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: While specific impurities for this exact molecule are not extensively documented in publicly available literature, based on the synthesis of related 1,4-benzodiazepines, common impurities may include:
-
Unreacted starting materials: Such as the corresponding 2-aminobenzylamine derivative.
-
By-products of incomplete cyclization: Linear amino amides or imines.
-
Over-acylated or under-acylated species: If the acetylation step is not well-controlled.
-
Oxidation products: Such as N-oxides, which are known impurities in similar compounds like Lorazepam.[3]
-
Products of side reactions: For instance, the formation of dimers or other unexpected condensation products.[6]
Q2: What chromatographic conditions are recommended for the purification of this compound?
A2: For silica gel column chromatography, a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is generally effective for 1,4-benzodiazepine derivatives.[1][2] It is advisable to start with a low polarity mixture and gradually increase the polarity to elute the product. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio beforehand.
Q3: Can you suggest a suitable solvent system for the recrystallization of this compound?
A3: Based on procedures for analogous compounds, suitable recrystallization solvents could include ethanol, methanol, ethyl acetate, or mixtures of these with water or a non-polar solvent like hexane.[3][7] The choice of solvent will depend on the solubility of the compound and its impurities. The goal is to find a solvent in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using a combination of techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and detect any residual solvents or impurities with distinct signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
General Protocol for Recrystallization
-
Dissolution: In a suitable flask, add the crude product and a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring until the product completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution at the elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: To maximize the yield, cool the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making workflow for troubleshooting common purification issues.
References
- 1. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. WO2005054211A1 - A method of purification of lorazepam - Google Patents [patents.google.com]
- 4. CN110683994A - Novel crystal form of lorazepam, preparation method and pharmaceutical application thereof - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. mdpi.com [mdpi.com]
- 7. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 8. CN103804310A - Method for preparing high-purity 7-chloro-5-phenyl-benzodiazepine-2-one - Google Patents [patents.google.com]
side product formation in the synthesis of benzodiazepines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of benzodiazepines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to side product formation during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of benzodiazepines, such as diazepam and its analogues.
Issue 1: Formation of Ring-Opened Hydrolysis Products
Q1: My reaction mixture shows a significant amount of a benzophenone derivative, such as 2-(methylamino)-5-chlorobenzophenone, especially during workup or purification. What is causing this?
A1: This is a classic sign of hydrolysis of the benzodiazepine ring. The seven-membered diazepine ring, particularly the azomethine (C=N) bond and the amide bond, is susceptible to cleavage under both acidic and basic conditions. This reaction opens the ring to form substituted 2-aminobenzophenones.
Potential Causes:
-
Acidic Conditions: Exposure to strong acids during the reaction, workup (e.g., acidic wash), or purification (e.g., silica gel chromatography with acidic eluents) can catalyze the hydrolysis of the imine bond.[1]
-
Basic Conditions: Similarly, strong bases can promote the hydrolysis of the amide linkage within the diazepine ring.
-
Presence of Water: The reaction is a hydrolysis, so the presence of excess water, especially at elevated temperatures, will drive the formation of the ring-opened product.
Troubleshooting & Mitigation:
-
pH Control: Carefully neutralize the reaction mixture before extraction. Use buffered solutions or mild acids/bases (e.g., saturated sodium bicarbonate) for washes.
-
Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, especially for steps sensitive to water.
-
Temperature Management: Avoid prolonged heating, as higher temperatures accelerate the rate of hydrolysis.
-
Chromatography Conditions: If using column chromatography, consider using a neutral stationary phase like neutral alumina or deactivating silica gel with a small percentage of a non-nucleophilic base (e.g., triethylamine) in the eluent.
Issue 2: Unidentified Peak in HPLC - Possible Quinazolinone Impurity
Q2: I've observed an unexpected, less polar impurity in my crude product analysis. My synthesis involves 2-aminobenzophenone and a nitrogen source like urea or an amide. Could this be a quinazolinone?
A2: Yes, the formation of a six-membered quinazolinone or quinazolin-2-one ring system is a known side reaction.[2] This occurs when the 2-aminobenzophenone starting material reacts with a one-carbon synthon (like urea or a formamide derivative) in a competing cyclization pathway. For instance, the condensation of 2-amino-5-chlorobenzophenone with urea can lead to 6-chloro-4-phenylquinazolin-2(1H)-one.[2]
Potential Causes:
-
High Temperatures: The condensation reaction to form quinazolinones is often favored at high temperatures (e.g., >150-200°C), especially in the absence of a solvent (neat conditions).[2]
-
Presence of Specific Reagents: The use of reagents like urea or formamide as a nitrogen source can directly lead to this side product.
-
Oxidative Conditions: Some synthetic routes to quinazolinones involve an oxidative cyclization, which could be inadvertently promoted by certain reagents or exposure to air at high temperatures.[3]
Troubleshooting & Mitigation:
-
Optimize Temperature: Conduct the reaction at the lowest effective temperature to favor the formation of the seven-membered benzodiazepine ring over the six-membered quinazolinone.
-
Choice of Reagents: If quinazolinone formation is a persistent issue, consider alternative synthons for the C2-N1 portion of the benzodiazepine ring, such as glycine ethyl ester hydrochloride or a haloacetyl chloride followed by amination.[4]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.
Issue 3: Formation of Diazepam Impurity E (6-chloro-1-methyl-4-phenylquinazolin-2(1H)-one)
Q3: During my diazepam synthesis, I've identified an impurity as 6-chloro-1-methyl-4-phenylquinazolin-2(1H)-one (Diazepam Impurity E). How is this formed and how can I prevent it?
A3: This impurity is a specific example of the quinazolinone formation discussed previously. It arises from a side reaction involving the 2-aminobenzophenone precursor and a carbon and nitrogen source, followed by methylation.
Mechanism of Formation:
-
Condensation: 2-amino-5-chlorobenzophenone condenses with a C1 synthon (e.g., urea) at high temperatures to form 6-chloro-4-phenylquinazolin-2(1H)-one.[2]
-
Methylation: In a subsequent step intended to methylate the N1 position of the benzodiazepine ring (e.g., using methyl iodide or dimethyl sulfate), the quinazolinone intermediate is also N-methylated to yield Impurity E.[2]
Troubleshooting & Mitigation:
-
Purify Intermediates: Ensure that the 2-amino-5-chlorobenzophenone is free from any reagents like urea before proceeding to the cyclization and methylation steps.
-
Control Reaction Conditions: As mentioned before, avoid excessive temperatures during the initial condensation steps to disfavor the formation of the quinazolinone precursor.[2]
-
Alternative Routes: Utilize a synthetic route that does not involve harsh, high-temperature condensations with reagents known to form quinazolinones.
Data on Factors Influencing Side Product Formation
While precise quantitative data is highly dependent on the specific reaction setup, the following table provides a qualitative summary of how key parameters can influence the formation of common side products.
| Parameter | Condition | Hydrolysis Product (e.g., Benzophenone) | Quinazolinone Formation |
| pH | Strongly Acidic (pH < 2) | High[5] | Low |
| Neutral (pH ~7) | Low | Low | |
| Strongly Basic (pH > 12) | Medium-High | Low | |
| Temperature | Low (e.g., 0-25 °C) | Low | Very Low |
| Moderate (e.g., 25-80 °C) | Medium | Substrate Dependent | |
| High (e.g., >120 °C) | High | High[2] | |
| Water Content | Anhydrous | Very Low | N/A |
| Trace/Aqueous Workup | Medium-High | N/A | |
| Reagents | Use of Urea/Formamide | Low | High (Potential)[2] |
| Use of Glycine Esters | Low | Low |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis During Aqueous Workup
This protocol provides a general method for extracting a benzodiazepine product from a reaction mixture while minimizing the risk of acid- or base-catalyzed hydrolysis.
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0-5 °C in an ice bath. This slows down potential hydrolysis reactions.
-
Quenching (if applicable): If the reaction involves highly reactive reagents, quench them appropriately (e.g., by adding a saturated solution of ammonium chloride for organometallic reagents).
-
Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while monitoring the pH with litmus paper or a pH meter. Adjust until the aqueous layer is neutral (pH ~7-8). Avoid using strong acids or bases.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction quickly.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature (<40 °C).
Visualizations
Reaction Pathways
The following diagram illustrates the desired synthetic pathway to Diazepam versus a common hydrolysis side reaction pathway.
Caption: Desired synthesis vs. hydrolysis side reaction.
Troubleshooting Workflow
This diagram outlines a logical workflow for a researcher who observes a low yield of the desired benzodiazepine product.
References
- 1. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Practical kinetics III: benzodiazepine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of degradation for this compound in solution?
A1: Based on the structure of this compound and the known degradation pathways of other benzodiazepines, the primary routes of degradation are likely to be:
-
Hydrolysis: The acetyl group at the N4 position and the amide bond within the seven-membered diazepine ring are susceptible to hydrolysis. This can be catalyzed by both acidic and basic conditions. For instance, studies on diazepam and oxazepam have shown that hydrolysis can lead to the opening of the diazepine ring to form benzophenone derivatives.[1]
-
Oxidation: While less common for this specific structure, oxidative degradation can occur, especially in the presence of oxidizing agents, metal ions, or upon exposure to light and air.
-
Photodegradation: Exposure to UV or visible light can induce degradation. It is a common practice to protect benzodiazepine solutions from light.
Q2: How can I prepare a stable stock solution of this compound?
A2: To prepare a stable stock solution, consider the following:
-
Solvent Selection: Use a dry, aprotic organic solvent such as DMSO or anhydrous ethanol. Avoid aqueous solutions for long-term storage.
-
Storage Conditions: Store the stock solution at -20°C or -80°C in tightly sealed vials to minimize evaporation and exposure to moisture.
-
Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Light Protection: Use amber vials or wrap the vials in aluminum foil to protect the solution from light.
Q3: My compound appears to be losing potency in my aqueous assay buffer. What could be the problem?
A3: Loss of potency in aqueous buffers is often due to hydrolytic degradation. The stability of benzodiazepines in aqueous solutions is highly pH-dependent.[2][3] To troubleshoot this:
-
Check the pH of your buffer: Extremes of pH (both acidic and basic) can accelerate hydrolysis.
-
Minimize time in aqueous solution: Prepare fresh dilutions of your compound in the aqueous buffer immediately before each experiment.
-
Consider buffer components: Some buffer components may catalyze degradation. If possible, test the stability in different buffer systems.
-
Perform a stability study: Conduct a short-term stability study of the compound in your specific assay buffer to quantify the rate of degradation (see Experimental Protocols).
Troubleshooting Guides
Issue 1: Unexpected peaks appear in my chromatogram (e.g., HPLC, LC-MS) over time.
This suggests the formation of degradation products.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.
-
Corrective Actions:
-
Confirm the Identity of the Parent Compound: Run a freshly prepared solution from your solid material to ensure the initial compound is pure.
-
Forced Degradation: Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products. This can help in identifying the unexpected peaks.
-
Modify Storage/Experimental Conditions: Based on the likely cause (e.g., hydrolysis), adjust the pH, solvent, or temperature of your solutions and re-analyze.
-
Issue 2: Poor reproducibility of experimental results.
This can be a consequence of compound instability, leading to varying concentrations of the active compound between experiments.
-
Troubleshooting Steps:
-
Review Solution Preparation Protocol: Ensure that solutions are prepared fresh for each experiment from a stable stock. Avoid using old aqueous dilutions.
-
Quantify Compound Concentration: Use an analytical technique like HPLC-UV or LC-MS to verify the concentration of the compound in your assay solutions at the beginning and end of the experiment.
-
Assess Adsorption: The compound may be adsorbing to plasticware. Consider using low-adhesion microplates or glass vials. Include a control to measure the amount of compound lost to adsorption.
-
Quantitative Data Summary
As no specific experimental stability data for this compound is available, the following tables present hypothetical data to illustrate how results from the recommended stability studies could be summarized.
Table 1: Hypothetical Stability of this compound in Various Solvents at 25°C.
| Solvent | Time (hours) | % Remaining (Hypothetical) |
| DMSO | 0 | 100.0 |
| 24 | 99.8 | |
| 72 | 99.5 | |
| Ethanol | 0 | 100.0 |
| 24 | 99.2 | |
| 72 | 98.1 | |
| Acetonitrile | 0 | 100.0 |
| 24 | 99.9 | |
| 72 | 99.7 |
Table 2: Hypothetical pH-Dependent Stability in Aqueous Buffer at 37°C.
| pH | Time (hours) | % Remaining (Hypothetical) |
| 3.0 | 0 | 100.0 |
| 4 | 85.2 | |
| 8 | 71.5 | |
| 5.0 | 0 | 100.0 |
| 4 | 95.1 | |
| 8 | 90.3 | |
| 7.4 | 0 | 100.0 |
| 4 | 98.5 | |
| 8 | 96.8 | |
| 9.0 | 0 | 100.0 |
| 4 | 88.9 | |
| 8 | 78.2 |
Experimental Protocols
Protocol 1: Aqueous Buffer Stability Study (pH Profile)
This protocol is designed to assess the stability of the compound across a range of pH values.
-
Experimental Workflow:
Caption: General workflow for conducting a pH-dependent aqueous stability study.
-
Methodology:
-
Materials: this compound, DMSO, a series of aqueous buffers (e.g., citrate for pH 3 & 5, phosphate for pH 7.4, borate for pH 9), HPLC or LC-MS/MS system.
-
Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Working Solutions: Dilute the stock solution into each aqueous buffer to a final concentration of 10 µM. Ensure the final concentration of DMSO is low (<0.1%) to prevent solvent effects.
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately quench the reaction by diluting the aliquot in a cold organic solvent (e.g., acetonitrile). Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent compound.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
-
Protocol 2: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways.
-
Methodology:
-
Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose the solutions to the following conditions in separate vials:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.[4]
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photodegradation: Expose to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Thermal Stress: Heat the solution at 60°C for 48 hours.
-
-
Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by LC-MS/MS to identify and characterize the parent compound and any major degradation products.[5][6]
-
Protocol 3: Analytical Method for Quantification
A general reversed-phase HPLC-UV method for the quantification of this compound and potential degradants.
-
Instrumentation: HPLC with UV detector or Mass Spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any more lipophilic degradants. A typical gradient might be 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm, determined by UV scan) or by MS.[3]
-
Quantification: Use a calibration curve prepared with standards of known concentrations.
Potential Degradation Pathway
The following diagram illustrates a plausible hydrolytic degradation pathway for this compound, based on known benzodiazepine chemistry.
Caption: Plausible hydrolytic degradation pathways for this compound.
References
- 1. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidation of Degradation Behavior of Nitrazepam and Other Benzodiazepines in Artificial Gastric Juice: Study on Degradability of Drugs in Stomach (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Novel Benzodiazepines
This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experiments with novel benzodiazepines.
Frequently Asked questions (FAQs)
Q1: My novel benzodiazepine is poorly soluble in aqueous buffers. What is the recommended first step?
A1: For initial experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds. Ethanol can be an alternative if DMSO is not suitable for your experimental system. From this stock, you can make dilutions into your aqueous buffer. Direct dissolution in aqueous buffers is often not feasible for highly lipophilic benzodiazepines.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous experimental media. What can I do?
A2: Precipitation upon dilution is a common issue. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit in the final aqueous medium. Try using a lower final concentration.
-
Increase Organic Solvent Percentage: If your experiment allows, a slightly higher final concentration of the organic solvent (e.g., DMSO) can help maintain solubility. However, be cautious of potential solvent effects on your assay.
-
Use a Surfactant: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can aid in keeping hydrophobic compounds in solution.
-
pH Adjustment: The solubility of benzodiazepines can be pH-dependent. Investigate the effect of adjusting the pH of your buffer on the solubility of your specific compound.[1]
-
Prepare Fresh Dilutions: Do not store dilute aqueous solutions for extended periods, as precipitation can occur over time. It is best practice to prepare fresh dilutions from your stock solution for each experiment.
Q3: What are some advanced formulation strategies to overcome persistent solubility problems?
A3: If simple methods are insufficient, several advanced formulation techniques can significantly enhance the aqueous solubility of novel benzodiazepines. These include:
-
Solid Dispersion: This involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[2][3]
-
Cyclodextrin Inclusion Complexation: The benzodiazepine molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior, thereby increasing its solubility in water.[4][5]
-
Nanosuspension: The drug is formulated as a sub-micron colloidal dispersion of nanosized drug particles, which increases the surface area and dissolution rate.[6][7]
Q4: How do I choose the right solubility enhancement technique for my novel benzodiazepine?
A4: The choice of technique depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the experimental context.
-
Solid dispersions are versatile and can be prepared by various methods like solvent evaporation or melting.[8][9] They are suitable for oral formulations.
-
Cyclodextrin complexes are particularly useful for parenteral formulations and can significantly increase solubility.[4][10]
-
Nanosuspensions are beneficial for drugs that are poorly soluble in both aqueous and organic media and can be used for various administration routes.[6]
Q5: What are the critical parameters to consider when preparing these advanced formulations?
A5: Key parameters to control include the drug-to-carrier/excipient ratio, the choice of solvent and its removal rate (for solvent-based methods), temperature (for melting methods), and the specific equipment settings (e.g., sonication power and time for nanosuspensions).[11][12] Careful optimization of these parameters is crucial for achieving the desired solubility enhancement and stability.
Troubleshooting Guides
Problem 1: Low Drug Loading in Solid Dispersions
Symptoms:
-
The final solid dispersion contains a lower than expected concentration of the novel benzodiazepine.
-
Inconsistent drug content between batches.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor miscibility between the drug and the carrier. | Screen different hydrophilic carriers (e.g., PEGs, PVPs, HPMC) to find one with better miscibility with your compound.[1] |
| Drug degradation during preparation (especially with the melting method). | Use a lower processing temperature or switch to a solvent-based method like solvent evaporation.[13] |
| Phase separation during solvent evaporation. | Optimize the solvent evaporation rate. A faster removal of the solvent can sometimes trap the drug in a dispersed state more effectively. |
| Inaccurate weighing or transfer of materials. | Ensure accurate weighing using a calibrated balance and meticulous transfer of all materials. |
Problem 2: Precipitation of the Drug from the Formulation Over Time
Symptoms:
-
The prepared solution (e.g., from a dissolved solid dispersion or cyclodextrin complex) becomes cloudy or shows visible precipitate upon storage.
-
Inconsistent results in bioassays over time.
Possible Causes and Solutions:
| Possible Cause | Solution |
| The formulation is a supersaturated, thermodynamically unstable system. | Increase the amount of carrier/complexing agent to improve stabilization of the amorphous or complexed state. |
| Crystallization of the amorphous drug within the solid dispersion. | Store the formulation in a desiccator to protect it from moisture, which can act as a plasticizer and promote crystallization. |
| pH shift in the storage medium. | Ensure the buffer capacity of your medium is sufficient to maintain a stable pH. |
| Interaction with container surfaces. | Test different types of storage vials (e.g., glass vs. polypropylene) to rule out adsorption or nucleation at the surface. |
Quantitative Data on Solubility Enhancement
The following tables provide examples of solubility enhancement for some benzodiazepines using different techniques. While data for novel benzodiazepines is limited, these examples with structurally related compounds illustrate the potential of these methods.
Table 1: Solubility Enhancement of Benzodiazepines using Cyclodextrins
| Benzodiazepine | Cyclodextrin (CD) | Concentration of CD (% w/w) | Solubility Increase (Fold) | Reference |
| Diazepam | 2-HP-β-CD | 40 | 93.02 | [5] |
| Nitrazepam | 2-HP-β-CD | 40 | 64.23 | [5] |
| Lorazepam | 2-HP-β-CD | 40 | 170.1 | [14] |
| Nitrazepam | SBE-β-CD | 200 mM | 218 (at 37°C) | [15] |
Table 2: Solubility of Select Novel Benzodiazepines in Different Solvents
| Benzodiazepine | Solvent | Solubility | Reference |
| Etizolam | Water | Practically insoluble | [9] |
| DMSO | 5 mg/mL | [16] | |
| DMF | 5 mg/mL | [16] | |
| Flubromazolam | Ethanol | ~10 mg/mL | [17] |
| DMSO | ~20 mg/mL | [17] | |
| DMF | ~30 mg/mL | [17] | |
| Clonazolam | Water | 0.0426 mg/mL | [18] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh the novel benzodiazepine and a hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000) in a desired ratio (e.g., 1:1, 1:5, 1:10 drug-to-carrier). Dissolve both components in a suitable common volatile solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and ethanol).[8]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The water bath temperature should be kept as low as possible (e.g., 40-50°C) to prevent drug degradation.[19]
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving and Storage: Sieve the powdered solid dispersion to obtain a uniform particle size. Store in a desiccator at room temperature.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Kneading
-
Mixing: Weigh the novel benzodiazepine and a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) in a 1:1 molar ratio.[4]
-
Wetting: Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., water:ethanol 1:1 v/v) to form a paste.
-
Kneading: Gradually add the drug powder to the paste and knead for a specified period (e.g., 30-60 minutes). The mixture should remain as a paste.
-
Drying: Dry the resulting product in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving and Storage: Pass the dried complex through a sieve to get a uniform powder and store it in a well-closed container.
Protocol 3: Preparation of a Nanosuspension by Probe Sonication
-
Dispersion: Disperse a known amount of the novel benzodiazepine in an aqueous solution containing a stabilizer (e.g., 1-2% w/w of Tween 80 or Poloxamer 188).[11]
-
Sonication: Immerse the probe of a high-power sonicator into the dispersion. Sonicate the sample for a specific duration (e.g., 5-20 minutes) at a specific power output (e.g., 200-600 W).[11][12] It is crucial to keep the sample in an ice bath during sonication to prevent overheating and potential degradation of the compound.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a suitable particle size analyzer.
Visualizations
Caption: Workflow for Solid Dispersion Preparation by Solvent Evaporation.
Caption: Workflow for Cyclodextrin Inclusion Complex Preparation.
Caption: Troubleshooting Logic for Drug Precipitation in Aqueous Media.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. oatext.com [oatext.com]
- 3. iosrphr.org [iosrphr.org]
- 4. humapub.com [humapub.com]
- 5. crsubscription.com [crsubscription.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. ajprd.com [ajprd.com]
- 9. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New Benzodiazepine Novel Psychoactive Substances (Chapter 4) - Textbook of Clinical Management of Club Drugs and Novel Psychoactive Substances [cambridge.org]
- 11. impactfactor.org [impactfactor.org]
- 12. turkjps.org [turkjps.org]
- 13. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. benchchem.com [benchchem.com]
- 16. ETIZOLAM CAS#: 40054-69-1 [m.chemicalbook.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. cdn.who.int [cdn.who.int]
- 19. pharmtech.com [pharmtech.com]
minimizing degradation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine during storage
This technical support center provides guidance on minimizing the degradation of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine during storage. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: Discoloration or Change in Physical Appearance of the Solid Compound
-
Question: My solid sample of this compound has developed a yellowish tint over time. What could be the cause and how can I prevent it?
-
Answer: Discoloration of solid benzodiazepine samples can be an indicator of degradation. The most likely causes are exposure to light (photodegradation) or high temperatures. Some benzodiazepines are known to be sensitive to light, which can lead to the formation of colored degradation products.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container (e.g., amber glass vial) in a dark location.
-
Control Temperature: Store the compound at the recommended temperature. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is advisable for many benzodiazepines to minimize thermal degradation.[1][2][3]
-
Inert Atmosphere: If the compound is particularly sensitive, consider storing it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Purity Check: If discoloration is observed, it is recommended to re-analyze the purity of the sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
-
Issue 2: Inconsistent Results in Solution-Based Assays
-
Question: I am observing a gradual decrease in the measured concentration of my this compound stock solution. What is causing this instability?
-
Answer: The decrease in concentration in solution is likely due to hydrolytic degradation. The 1,4-benzodiazepine ring system can be susceptible to hydrolysis, especially under acidic or basic conditions. The N-acetyl group may also undergo hydrolysis. The rate of degradation is influenced by pH, temperature, and the solvent used.
Troubleshooting Steps:
-
pH of the Solvent: Avoid highly acidic or basic solutions. Whenever possible, prepare solutions in a neutral, buffered solvent. The photoinstability of some benzodiazepines has been shown to increase as the pH decreases.[4]
-
Solvent Selection: Use aprotic solvents if compatible with your experimental design. If aqueous solutions are necessary, prepare them fresh before each experiment.
-
Storage of Solutions: If stock solutions must be stored, keep them at low temperatures (refrigerated or frozen) in tightly sealed, light-resistant containers. Studies on other benzodiazepines have shown significantly better stability in solution when stored at -20°C or -80°C compared to room temperature or 4°C.[1][2][3]
-
Degradation Product Analysis: Use a stability-indicating analytical method (e.g., gradient HPLC) to separate the parent compound from any potential degradation products. This will allow for accurate quantification of the remaining active compound.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal long-term storage conditions for solid this compound?
-
A1: For long-term storage, it is recommended to store the solid compound in a tightly sealed, light-resistant container at -20°C. The area should be dry to prevent moisture uptake.
-
-
Q2: How does humidity affect the stability of the solid compound?
-
A2: High humidity can lead to the absorption of moisture by the solid, which can accelerate hydrolytic degradation.[5] It is crucial to store the compound in a desiccated environment or in a container with a desiccant. The relative humidity in the storage area should ideally be kept low.
-
-
Q3: Is this compound sensitive to light?
Degradation Pathways
-
Q4: What are the most likely degradation pathways for this molecule?
-
A4: Based on its structure, the primary degradation pathways are likely to be:
-
Hydrolysis: Cleavage of the seven-membered diazepine ring or hydrolysis of the N-acetyl group. Hydrolysis of the benzodiazepine ring can be catalyzed by both acids and bases.[7]
-
Oxidation: The tetrahydrobenzodiazepine ring may be susceptible to oxidation.
-
Photodegradation: Exposure to UV or visible light can induce degradation, leading to various photoproducts.[4][8][9]
-
-
-
Q5: What are the potential degradation products I should look for?
-
A5: Potential degradation products could include the deacetylated compound (2,3,4,5-tetrahydro-1H-1,4-benzodiazepine), products from the opening of the diazepine ring, and various oxidized or photo-rearranged products. Analytical techniques such as LC-MS/MS would be necessary for the identification of these products.
-
Data Presentation
The following tables summarize stability data for other benzodiazepines, which can provide an indication of the expected stability profile for this compound.
Table 1: Illustrative Long-Term Stability of Various Benzodiazepines in Blood at Different Temperatures (6-Month Study)
| Compound | Room Temperature | 4°C | -20°C |
| Diazepam | ~0-10% degradation | ~0-10% degradation | Stable |
| Oxazepam | ~0-10% degradation | ~0-10% degradation | Stable |
| Lorazepam | Almost 100% degradation | Significant degradation | Stable |
| Chlordiazepoxide | Almost 100% degradation | Significant degradation | Stable |
Data adapted from studies on various benzodiazepines and are for illustrative purposes only.[2]
Table 2: Effect of Temperature and Humidity on the Decomposition of Nitrazepam (Solid State)
| Temperature | Relative Humidity | Decomposition Rate |
| Low | Low | Slowest |
| High | Low | Moderate |
| Low | High | Moderate |
| High | High | Fastest |
This table illustrates the general trend that both high temperature and high humidity accelerate the degradation of solid benzodiazepines.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in an oven at 80°C for 48 hours.
-
Dissolve the heat-stressed solid to prepare a 100 µg/mL solution.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
-
Analyze the solution directly.
-
-
Analysis: Analyze all samples by a suitable HPLC method with a photodiode array (PDA) detector to observe the formation of degradation products.
Protocol 2: Long-Term Stability Study (Solid State)
This protocol is for assessing the long-term stability of the solid compound under different storage conditions.
-
Sample Preparation: Aliquot approximately 5-10 mg of solid this compound into several amber glass vials.
-
Storage Conditions: Store the vials under the following conditions:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH (Accelerated condition)
-
5°C (Refrigerated)
-
-20°C (Frozen)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: At each time point, accurately weigh a portion of the stored solid, dissolve it in a suitable solvent, and analyze for purity and the presence of degradation products using a validated stability-indicating HPLC method.
-
Data Evaluation: Plot the percentage of the remaining compound against time for each storage condition to determine the degradation rate and estimate the shelf-life.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a long-term stability study.
Caption: Troubleshooting logic for observed degradation.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. znaturforsch.com [znaturforsch.com]
- 7. DSpace [helda.helsinki.fi]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. jddtonline.info [jddtonline.info]
Technical Support Center: 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to enhance the purity of synthesized 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Q1: My reaction is complete, but after workup, I obtained an oil instead of a solid. What should I do?
A1:
-
Possible Cause: The presence of residual solvent (e.g., dichloromethane) or impurities can prevent crystallization.
-
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove all volatile solvents. For higher boiling point solvents, a high-vacuum pump may be necessary.
-
Trituration: Try adding a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether. Stir the oil vigorously. This may induce crystallization or precipitate the product as a solid.
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. The micro-scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Purification: If the above methods fail, the oil likely contains significant impurities. Proceed with column chromatography to purify the product.
-
Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?
A2:
-
Possible Impurities:
-
Unreacted 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: The starting material is more polar than the product and will have a lower Rf value on a normal phase TLC plate.
-
1,4-Diacetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This over-acetylated byproduct is less polar than the desired product and will have a higher Rf value.
-
Hydrolyzed Product: If the workup conditions are too acidic or basic for a prolonged period, the acetyl group may be hydrolyzed, reverting to the starting material.
-
-
Identification:
-
Run a co-spot on your TLC plate with the starting material to confirm its presence.
-
The relative positions of the spots can give an indication of their polarity and help in presumptive identification.
-
Q3: My yield is low after recrystallization. How can I improve it?
A3:
-
Possible Causes:
-
Using too much solvent: The product may be partially soluble in the recrystallization solvent even at low temperatures.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and loss of product during filtration.
-
Premature crystallization: The product may crystallize in the funnel during hot filtration.
-
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Preheat the Funnel: During hot filtration to remove insoluble impurities, preheat the filter funnel to prevent the product from crystallizing prematurely.
-
Solvent Selection: Ensure you are using an optimal solvent system. Refer to the solvent selection table in the "Data Presentation" section.
-
Q4: I am having trouble separating the product from the di-acetylated byproduct by column chromatography. What can I do?
A4:
-
Possible Cause: The polarity difference between the mono- and di-acetylated products may not be sufficient for good separation with the chosen eluent system.
-
Troubleshooting Steps:
-
Optimize the Eluent System: Decrease the polarity of the mobile phase. A shallower gradient or a less polar solvent mixture (e.g., increasing the hexane to ethyl acetate ratio) can improve separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina.
-
Check Column Loading: Overloading the column can lead to poor separation. Use a rule of thumb of 1:20 to 1:100 ratio of crude product to silica gel by weight.
-
Data Presentation
Table 1: Recrystallization Solvent Screening for this compound
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Purity (by HPLC) |
| Acetone | High | Low | Good, well-formed needles | >99% |
| Ethanol | High | Moderate | Small needles | ~98% |
| Ethyl Acetate/Hexane | Good (in hot EtOAc) | Low (with added Hexane) | Good | >98.5% |
| Isopropanol | Moderate | Low | Small crystals | ~97% |
| Toluene | High | Moderate | Oiling out observed | - |
Note: This data is representative and may vary based on the initial purity of the crude product.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a known practical synthesis.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine (1.0 eq) in dichloromethane (approx. 5-10 mL per gram of starting material).
-
Addition of Reagent: Cool the solution in an ice-water bath. Add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 5 hours.
-
Workup:
-
Carefully pour the reaction mixture into an ice-water bath.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a solid.
Purification by Recrystallization
-
Solvent Selection: Based on the data in Table 1, acetone is a suitable solvent.
-
Dissolution: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot acetone to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Dry the silica gel with the adsorbed product and load it onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, start at 20% acetonitrile and increase to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the product in the initial mobile phase composition.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Potential Impurity Formation Pathways
Caption: Potential pathways for the formation of common impurities during the synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of benzodiazepines is critical in various fields, including clinical toxicology, forensic science, and pharmaceutical development. The validation of analytical methods ensures that the data generated is fit for its intended purpose. This guide provides a comparative overview of common analytical techniques used for benzodiazepine analysis, supported by experimental data and detailed methodologies.
Comparison of Analytical Method Performance
The selection of an analytical method for benzodiazepine determination depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely employed techniques.[1][2] Immunoassays are also used for initial screening purposes.[1]
Below is a summary of typical performance characteristics for these methods based on published validation studies.
| Method | Analyte(s) | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Reference |
| HPLC-UV/DAD | Alprazolam, Bromazepam, Clonazepam, Diazepam, Flunitrazepam, Lorazepam | Pharmaceuticals, Plasma, Urine | 0.20–18.0 ng/mL | 0.033–0.167 ng/µL | - | 88–113 | [3][4] |
| GC-MS | Phenazepam, Etizolam, Flubromazepam, Diclazepam | Urine | - | 1–3 ng/mL | - | - | [5] |
| GC-MS | Various Benzodiazepines | Blood | - | 0.24–0.62 ng/mL | - | 89.5–110.5 | [5] |
| LC-MS/MS | 15 Designer Benzodiazepines | Blood | 0.5–100 ng/mL | 0.1-0.5 ng/mL | 0.5 ng/mL | - | [6] |
| LC-MS/MS | 40 Benzodiazepines & 3 Z-Drugs | Blood, Urine | 5-1000 µg/L | 0.5-5 µg/L | 5 µg/L | - | [7] |
| LC-MS/MS | 14 Benzodiazepines | Oral Fluid | 0.1–20.0 ng/mL | - | - | - | [8] |
| Differential-Pulse Voltammetry | Alprazolam, Diazepam, Clonazepam, Oxazepam, Chlordiazepoxide | - | - | - | 0.025–0.50 µM | - | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are representative protocols for the key techniques.
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
This method is widely used for the quantification of benzodiazepines in pharmaceutical formulations and biological fluids.[3][4][9]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C8 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample (e.g., plasma, urine) onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the benzodiazepines with an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]
-
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is considered a reference method for benzodiazepine analysis due to its high sensitivity and specificity.[1] However, it often requires a derivatization step for thermally labile compounds.[10]
-
Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):
-
Adjust the pH of the aqueous sample (e.g., urine) to alkaline conditions (e.g., pH 11.3).[5]
-
Inject a mixture of an extraction solvent (e.g., ethyl acetate) and a disperser solvent (e.g., methanol) into the sample.[5]
-
Centrifuge to separate the phases.
-
Collect the organic phase, evaporate, and reconstitute for injection.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 300°C).
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for analyzing a large number of benzodiazepines with high sensitivity and selectivity, especially in complex biological matrices.[1][10][11]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Use a mixed-mode SPE cartridge.
-
Condition the cartridge with methanol and water.
-
Load the sample (e.g., blood, urine).[7]
-
Wash with an acidic buffer and an organic solvent.
-
Elute the analytes with a basic organic solvent mixture.
-
Evaporate and reconstitute the eluate.
-
-
LC-MS/MS Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).[6]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[6]
-
Mass Spectrometry: Triple quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.[6] Two MRM transitions are typically monitored for each analyte for quantification and confirmation.[6]
-
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for benzodiazepines.
Caption: Workflow for analytical method validation of benzodiazepines.
References
- 1. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples [mdpi.com]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Novel Benzodiazepines
This guide offers a detailed comparison of novel benzodiazepines, focusing on their efficacy, pharmacokinetics, and clinical applications. It is intended for researchers, scientists, and professionals in drug development. The information presented is based on recent clinical trial data and peer-reviewed studies.
Mechanism of Action: GABA-A Receptor Modulation
Benzodiazepines exert their effects by acting as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This receptor is a ligand-gated ion channel that, upon binding with the neurotransmitter GABA, allows chloride ions to enter the neuron.[2][4][5] This influx of chloride ions leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory effect on neurotransmission.
Benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct site at the interface between the α and γ subunits of the receptor.[2][4] This binding event increases the affinity of GABA for its receptor, which enhances the frequency of the chloride channel opening.[2] The result is a potentiation of GABA's natural inhibitory effect, leading to the sedative, anxiolytic, muscle-relaxant, and anticonvulsant properties characteristic of this drug class.[3]
Caption: Benzodiazepine signaling pathway at the GABA-A receptor.
Comparative Efficacy Data
The following tables summarize key efficacy and pharmacokinetic data for select novel benzodiazepines, primarily comparing the ultra-short-acting remimazolam with the conventional benzodiazepine midazolam, and the 1,5-benzodiazepine clobazam in the context of epilepsy.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Remimazolam | Midazolam | Source |
| Metabolism | Tissue Esterases | Liver CYP3A4 | [6][7] |
| Terminal Half-life | 0.75 hours | 1.7 - 4.3 hours | [8][9] |
| Elimination Clearance | ~70.3 L/h | ~23.0 L/h | [8] |
| Distribution Half-life | 0.5 - 2 minutes | 4 - 18 minutes | [6] |
| Context-Sensitive Half-Time | Independent of infusion duration | Increases with infusion duration | [8] |
Table 2: Efficacy in Procedural Sedation (Remimazolam vs. Midazolam)
A post-hoc analysis of three Phase 3 clinical trials provided robust data comparing remimazolam to both "on-label" and "real-world" dosed midazolam.
| Efficacy Endpoint | Remimazolam | Midazolam (On-label) | Midazolam (Real-world) | Source |
| Median Time to Start of Procedure | 3 minutes | 8 minutes | N/A | [6][10] |
| Median Time to Fully Alert | 6 minutes | N/A (No significant difference) | 14 minutes | [6][10] |
| Procedure Success Rate (Odds Ratio) | Higher (OR = 9.01 vs. Midazolam) | Lower | Lower | [11] |
| Need for Rescue Medication (Odds Ratio) | Lower (OR = 13.58 vs. Midazolam) | Higher | Higher | [11] |
| Mean Fentanyl Use (Analgesia) | 78.2 µg | 92.5 µg | 113.6 µg | [6][10] |
Note: "On-label" refers to dosing according to prescribing information, while "real-world" reflects higher doses often used in clinical practice.[10][12]
Table 3: Efficacy in Epilepsy (Clobazam)
Clobazam, a 1,5-benzodiazepine, is noted for its efficacy in treating various epilepsy syndromes, including refractory cases.[13][14]
| Epilepsy Type | Seizure Freedom Rate | ≥50% Seizure Reduction | Source |
| Drug-Refractory Epilepsy (Adults) | 17.1% (long-term) | 50.3% | [15] |
| Focal Epilepsy | 43% | 67% (Good Outcome) | [16] |
| Symptomatic Generalized Epilepsy | 27% | 54% (Good Outcome) | [16] |
| Primary Generalized Epilepsy | 38% | 38% (Good Outcome*) | [16] |
*Good Outcome was defined as seizure freedom or only rare breakthrough seizures.[16]
Experimental Protocols & Methodologies
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are representative protocols for key experiments cited in the comparison of remimazolam and midazolam.
General Clinical Trial Workflow for Procedural Sedation
The evaluation of a novel sedative typically follows a structured clinical trial protocol.
Caption: A typical experimental workflow for a sedative clinical trial.
Methodology for Assessing Sedation Efficacy
-
Study Design: The data for remimazolam vs. midazolam is derived from a post-hoc integrated analysis of three randomized, double-blind, placebo- and active-controlled Phase 3 clinical trials.[6]
-
Patient Population: Patients undergoing procedural sedation for colonoscopy or bronchoscopy.[17]
-
Intervention:
-
Primary Efficacy Endpoints:
-
Secondary Endpoints:
-
Monitoring: Continuous monitoring of vital signs, including blood pressure, heart rate, and pulse oximetry, was maintained throughout the procedure and recovery period.[18] Sedation levels were assessed using validated scales like the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score.[8]
Methodology for Assessing Anticonvulsant Efficacy
-
Study Design: Retrospective chart review at a single academic epilepsy center to characterize the efficacy and tolerability of clobazam as an adjunctive agent.[15]
-
Patient Population: Adult patients (18 years or older) with a diagnosis of drug-refractory epilepsy who were prescribed clobazam.[15]
-
Intervention: Adjunctive therapy with clobazam added to the patients' existing anti-epileptic drug (AED) regimen.
-
Efficacy Endpoints:
-
Data Collection: Data was collected from electronic medical records, including patient demographics, epilepsy type, seizure frequency at baseline and follow-up visits, and any reported adverse effects.[15]
Conclusion
Novel benzodiazepines demonstrate significant advancements in pharmacokinetic and pharmacodynamic profiles compared to older agents.
Remimazolam offers a clear advantage in procedural sedation due to its ultra-short action, rapid onset and recovery, and metabolism independent of the CYP450 enzyme system.[6][7] This leads to more predictable sedation, shorter total sedation times, and a reduced need for supplemental analgesia compared to midazolam.[6][10] These characteristics may facilitate increased procedural throughput in clinical settings.[6]
Clobazam , as a 1,5-benzodiazepine, has established itself as an effective adjunctive therapy for a broad spectrum of refractory epilepsies in both adults and children.[13] It shows significant efficacy in reducing seizure frequency and achieving seizure freedom, with a profile that may include less sedation compared to traditional 1,4-benzodiazepines.[13][15]
The continued development and evaluation of such novel agents are critical for optimizing patient outcomes in sedation, anxiety, and epilepsy management. The data presented underscores the importance of selecting a benzodiazepine based on the specific clinical context, considering factors such as the required duration of action, metabolic pathway, and desired efficacy endpoints.
References
- 1. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anesthesiaserviceswi.com [anesthesiaserviceswi.com]
- 8. Remimazolam: pharmacological characteristics and clinical applications in anesthesiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The comparison of remimazolam and midazolam for the sedation of gastrointestinal endoscopy: a meta-analysis of randomized controlled studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Efficacy and Safety of Remimazolam for Procedural Sedation: A Meta-Analysis of Randomized Controlled Trials With Trial Sequential Analysis [frontiersin.org]
- 12. Efficacy of remimazolam versus midazolam for procedural sedation: post hoc integrated analyses of three phase 3 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clobazam - Wikipedia [en.wikipedia.org]
- 15. Efficacy and Tolerability of Clobazam in Adults With Drug-Refractory Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. comparative effectiveness of clobazam in different epilepsy syndromes [aesnet.org]
- 17. philadelphiaanesthesiaservices.com [philadelphiaanesthesiaservices.com]
- 18. emedicine.medscape.com [emedicine.medscape.com]
Comparative Analysis of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine and Analogs: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodiazepine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS).[1][2] These compounds are well-known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, which are primarily mediated through positive allosteric modulation of the GABA-A receptor.[3][4] The GABA-A receptor is a pentameric ligand-gated ion channel composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological profile of a binding ligand.[5][6]
The compound 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine is a derivative of the tetrahydro-1,4-benzodiazepine core, with an acetyl group at the N-4 position. The nature of substituents on the benzodiazepine ring system significantly influences the binding affinity and selectivity for different GABA-A receptor subtypes.[1][7] Understanding the cross-reactivity profile of such novel derivatives is crucial for predicting their potential therapeutic effects and off-target liabilities. This guide presents a comparative table of binding affinities for several 1,4-benzodiazepine derivatives, a detailed experimental protocol for a typical binding assay, and visualizations of the experimental workflow and the relevant signaling pathway.
Comparative Binding Affinity Data
The following table summarizes the binding affinities (Ki values in nM) of selected 1,4-benzodiazepine derivatives for different α-subunit-containing GABA-A receptors. Diazepam is included as a well-characterized benchmark. The data is compiled from a study investigating the binding modes of various benzodiazepines.[5][8] While data for this compound is not available, the presented analogs provide insight into the structure-activity relationships of this chemical class.
| Compound | GABA-A α1 (Ki, nM) | GABA-A α2 (Ki, nM) | GABA-A α3 (Ki, nM) | GABA-A α5 (Ki, nM) | Reference |
| Diazepam | 15.2 ± 1.2 | 10.5 ± 0.8 | 11.8 ± 1.1 | 25.6 ± 2.5 | [5] |
| Compound 1-S (Imidazobenzodiazepine) | 12.3 ± 1.5 | 4.8 ± 0.5 | 11.5 ± 1.2 | 2.8 ± 0.3 | [5] |
| Compound 2-S (Triazolam-like) | 25.1 ± 2.8 | 8.9 ± 1.1 | 30.2 ± 3.5 | 9.5 ± 1.3 | [5] |
| Compound 3-S (Diazepam-like) | 18.6 ± 2.1 | 15.8 ± 1.9 | 19.5 ± 2.3 | 22.4 ± 2.9 | [5] |
Note: Lower Ki values indicate higher binding affinity.
Experimental Protocols
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound for benzodiazepine binding sites on GABA-A receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the benzodiazepine binding site of the GABA-A receptor.
Materials:
-
Test Compound: this compound or other test analogs.
-
Radioligand: [³H]-Flunitrazepam or other suitable high-affinity benzodiazepine site radioligand.
-
Receptor Source: Rat or mouse whole brain membranes, or cell lines expressing specific recombinant GABA-A receptor subtypes.
-
Non-specific Binding Control: Diazepam (10 µM) or another high-concentration unlabeled benzodiazepine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Instrumentation: Scintillation counter, microplate reader, filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh ice-cold assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of 0.1-0.5 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control (e.g., 10 µM Diazepam), and membrane preparation.
-
Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubate the plate at 0-4°C for 60-90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Experimental Workflow for Benzodiazepine Binding Assay
Caption: Workflow for determining benzodiazepine binding affinity.
GABA-A Receptor Signaling Pathway
Caption: Benzodiazepine modulation of GABA-A receptor signaling.
References
- 1. tsijournals.com [tsijournals.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Benzodiazepines: The Basics and Beyond | CARLAT PUBLISHING [thecarlatreport.com]
- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical structure-activity studies of benzodiazepine analogues. Requirements for receptor affinity and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Correlation Between In Vitro and In Vivo Activity of Benzodiazepines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of commonly studied benzodiazepines. By presenting experimental data in a structured format, alongside detailed methodologies and visual representations of key concepts, this document aims to facilitate a deeper understanding of the relationship between the molecular interactions of these compounds and their physiological effects.
Data Presentation: Correlating Receptor Affinity with Behavioral Outcomes
The therapeutic and side effects of benzodiazepines are primarily mediated by their interaction with the γ-aminobutyric acid type A (GABAA) receptor. The affinity of a benzodiazepine for its binding site on the GABAA receptor, typically measured as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in in vitro binding assays, is a critical determinant of its potency. This in vitro affinity often correlates with the in vivo efficacy of the drug, which can be quantified by the effective dose required to produce a specific pharmacological effect (ED50) in animal models of anxiety or convulsions.
Below are tables summarizing the in vitro binding affinities and in vivo potencies of several key benzodiazepines. It is important to note that while a strong correlation often exists, discrepancies can arise due to factors such as metabolism, bioavailability, and blood-brain barrier penetration.[1]
Table 1: In Vitro Binding Affinities of Benzodiazepines for GABAA Receptors
| Compound | GABAA Receptor Subtype | Ki (nM) | Reference |
| Diazepam | α1β3γ2 | 16.2 ± 1.1 | [2] |
| α2β3γ2 | 12.5 ± 1.0 | [2] | |
| α3β3γ2 | 15.6 ± 1.3 | [2] | |
| α5β3γ2 | 20.1 ± 1.5 | [2] | |
| Clonazepam | Rat Cerebral Cortex | IC50: 1.5 | [3] |
| Lorazepam | Rat Cerebral Cortex | IC50: 2.1 | [3] |
| Alprazolam | GABA-A | Ki not specified, but is a high-affinity binder | [4] |
| Triazolam | α1β3γ2 | 2.1 ± 0.2 | [2] |
| α2β3γ2 | 1.5 ± 0.1 | [2] | |
| α5β3γ2 | 1.8 ± 0.1 | [2] | |
| Zolpidem | α1 | 27 | [5] |
| α2 | 160 | [5] | |
| α3 | 380 | [5] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vivo Anxiolytic and Anticonvulsant Potency of Benzodiazepines
| Compound | Animal Model | Pharmacological Effect | ED50 (mg/kg) | Reference |
| Diazepam | Mouse | Anticonvulsant (vs. Pentylenetetrazol) | 0.28 | [6] |
| Rat | Anxiolytic (Elevated Plus Maze) | 1.0-1.5 (Maximal Effect) | [7] | |
| Clonazepam | Rabbit | Anticonvulsant (vs. Pentylenetetrazol) | 0.12 | [6] |
| Lorazepam | Mouse | Anticonvulsant (vs. Pentylenetetrazol) | Not specified, but potent | [8] |
| Midazolam | Rat | Anxiolytic (Predatory Odor Test) | 0.375 | [9] |
| Zolpidem | Rabbit | Sedative | 0.73 | [6] |
Note: Data is compiled from multiple sources and experimental conditions (e.g., route of administration, specific behavioral paradigm) may vary.
Mandatory Visualization
Signaling Pathway of Benzodiazepines
Benzodiazepines act as positive allosteric modulators of the GABAA receptor. Their binding to a specific site on the receptor enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which results in neuronal inhibition.
Caption: Benzodiazepine signaling at the GABA-A receptor.
Experimental Workflow for In Vitro-In Vivo Correlation
Establishing a correlation between the in vitro and in vivo activity of benzodiazepines involves a systematic experimental workflow, starting from molecular-level binding assays to behavioral studies in animal models.
Caption: Experimental workflow for IVIVC of benzodiazepines.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test benzodiazepine for the GABAA receptor.
Materials:
-
Rat brain tissue (e.g., cerebral cortex) or cells expressing recombinant GABAA receptors.
-
Radioligand (e.g., [3H]Flunitrazepam).
-
Test benzodiazepine at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled benzodiazepine like Diazepam).
-
Incubation buffer (e.g., Tris-HCl).
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in buffer and centrifuge to isolate the membrane fraction containing the GABAA receptors. Resuspend the pellet in fresh buffer.[10]
-
Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test benzodiazepine. For total binding, omit the test compound. For non-specific binding, add a high concentration of an unlabeled benzodiazepine.
-
Equilibrium: Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test benzodiazepine concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic effects of a benzodiazepine in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer the test benzodiazepine or vehicle to the animals at a specified time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm.
-
Observation: Record the animal's behavior for a set period (e.g., 5 minutes) using a video camera. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, and the total number of arm entries.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect. Calculate the ED50 from the dose-response curve.
In Vivo Light-Dark Box Test
Objective: To evaluate the anxiolytic properties of a benzodiazepine based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.
Apparatus:
-
A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.
Procedure:
-
Acclimation: As with the EPM, acclimate the animals to the testing room.
-
Drug Administration: Administer the test benzodiazepine or vehicle.
-
Testing: Place the animal in the center of the brightly lit compartment.[3]
-
Observation: Record the animal's behavior for a set duration (e.g., 5-10 minutes).[3] The primary measures of anxiety are the latency to first enter the dark compartment and the total time spent in the light compartment. The number of transitions between the two compartments is also often recorded as a measure of activity.
-
Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between compartments. Determine the ED50 from the dose-response data.
References
- 1. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemisgroup.us [chemisgroup.us]
- 3. Benzodiazepines | Neupsy Key [neupsykey.com]
- 4. benchchem.com [benchchem.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
Benchmarking 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine Against Other GABA-A Receptor Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine and other prominent GABA-A receptor modulators. Due to a lack of publicly available quantitative data on the binding affinity and efficacy of this compound at the GABA-A receptor, this document focuses on providing a framework for its evaluation. This includes detailed experimental protocols for determining these key parameters and comparative data for well-established modulators: Diazepam, a classical benzodiazepine; Zolpidem, a non-benzodiazepine hypnotic with subtype selectivity; and Allopregnanolone, an endogenous neurosteroid.
Comparative Analysis of GABA-A Receptor Modulators
The following tables summarize the binding affinities (Ki) and functional efficacies (EC50) of Diazepam, Zolpidem, and Allopregnanolone at GABA-A receptors. These values are essential for benchmarking the potency and subtype selectivity of novel compounds like this compound.
Table 1: Binding Affinity (Ki) of Selected GABA-A Receptor Modulators
| Compound | Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line |
| Diazepam | α1β2γ2 | 64.8 ± 3.7 | [3H]Flunitrazepam | Recombinant HEK-293 cells |
| α2β3γ2 | ~5-fold lower affinity than α1 | [3H]Flunitrazepam | Recombinant rat GABAA receptors | |
| α3β3γ2 | Low subtype selectivity | [3H]Flunitrazepam | Recombinant rat GABAA receptors | |
| α5β3γ2 | Low subtype selectivity | [3H]Flunitrazepam | Recombinant rat GABAA receptors | |
| Zolpidem | α1-containing | 10 - 20 | [3H]Flunitrazepam | Adult rat brain |
| α2-containing | 200 - 400 | [3H]Flunitrazepam | Adult rat brain | |
| α3-containing | 200 - 400 | [3H]Flunitrazepam | Adult rat brain | |
| α5-containing | > 5000 | [3H]Flunitrazepam | Recombinant receptors | |
| Allopregnanolone | Not applicable (allosteric site) | - | - | - |
Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue or cell line preparation.
Table 2: Functional Efficacy (EC50) of Selected GABA-A Receptor Modulators
| Compound | Effect | Receptor Subtype(s) | EC50 | Experimental System |
| Diazepam | Potentiation of GABA-evoked currents | α1β2γ2 | 21.7 ± 2.7 µM (in presence of GABA) | Xenopus oocytes |
| Direct activation (at high concentrations) | α1β2γ2 | 72.0 ± 2.0 nM | Xenopus oocytes | |
| Zolpidem | Potentiation of GABA-evoked currents | α1β2γ2 | ~50-60 nM | Recombinant α1β2γ2 GABA-A receptors in Xenopus laevis oocytes |
| Allopregnanolone | Potentiation of GABA-evoked currents | Dentate Gyrus Granule Cells (Control) | 12.9 ± 2.3 nM | Acutely isolated rat dentate gyrus granule cells |
| Potentiation of GABA-evoked currents | Dentate Gyrus Granule Cells (Epileptic) | 92.7 ± 13.4 nM | Acutely isolated rat dentate gyrus granule cells |
Note: EC50 values are highly dependent on the concentration of GABA used in potentiation studies and the specific receptor subtype composition.
Experimental Protocols
To facilitate the benchmarking of this compound, detailed protocols for two key experiments are provided below.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol is designed to determine the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the GABA-A receptor.
1. Materials:
-
Test Compound: this compound
-
Radioligand: [3H]Flunitrazepam (for the benzodiazepine site) or [3H]Muscimol (for the GABA site)
-
Membrane Preparation: Rat whole brain membranes or membranes from HEK-293 cells expressing specific GABA-A receptor subtypes.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Diazepam (10 µM) or GABA (1 mM)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Cell harvester
2. Membrane Preparation:
-
Homogenize tissue or cells in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
3. Assay Procedure:
-
In a 96-well plate, add binding buffer, the membrane preparation (typically 50-200 µg of protein), and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM Diazepam).
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd value.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Determining Functional Efficacy (EC50)
This protocol is used to measure the functional effect of a compound on GABA-A receptor activity by recording the ion currents flowing through the receptor in response to GABA and the modulator.
1. Materials:
-
Test Compound: this compound
-
GABA
-
Xenopus laevis oocytes
-
cRNA: for the desired GABA-A receptor subunits (e.g., α1, β2, γ2)
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.5
-
TEVC setup: Including amplifier, microelectrode puller, micromanipulators, and data acquisition system.
-
Glass microelectrodes (filled with 3 M KCl)
2. Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
To determine the potentiation of GABA-evoked currents, first apply a low concentration of GABA (e.g., EC5-EC10) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound and record the potentiation of the current.
-
To determine if the compound has direct agonist effects, apply the test compound in the absence of GABA.
4. Data Analysis:
-
Measure the peak amplitude of the currents elicited by GABA in the absence and presence of the test compound.
-
Normalize the potentiated currents to the baseline GABA-evoked current.
-
Plot the normalized current potentiation against the logarithm of the test compound concentration.
-
Fit the data with a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) and the maximum efficacy.
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of a GABA-A receptor and the site of action for positive allosteric modulators.
Caption: GABA-A receptor signaling cascade.
Experimental Workflow for Benchmarking
This diagram outlines a logical workflow for the comprehensive evaluation of a novel GABA-A receptor modulator.
Caption: Benchmarking workflow for a novel compound.
A Comparative Guide to Analytical Method Validation for Quantifying Benzodiazepines in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzodiazepines in biological matrices is critical for clinical toxicology, forensic investigations, and pharmacokinetic studies in drug development.[1][2] Due to the low concentrations (ng/mL) of these compounds typically present in complex biological samples like blood, urine, and plasma, highly sensitive and selective analytical methods are required.[1][3] This guide provides a comparative overview of the most prevalent analytical techniques, their validation parameters, and detailed experimental protocols to aid researchers in selecting and implementing the appropriate methodology.
Comparison of Analytical Techniques
The primary methods for the quantification of benzodiazepines are chromatography-based techniques coupled with various detectors. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and available instrumentation.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard, LC-MS/MS offers superior sensitivity and selectivity.[4] It often requires minimal sample preparation and can analyze a broad range of benzodiazepines and their metabolites in a single run, making it highly efficient for high-throughput laboratories.[4][5][6] However, it is susceptible to matrix effects, where co-eluting compounds from the sample can enhance or suppress the ionization of the target analyte, potentially affecting accuracy.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, GC-MS has been a cornerstone of toxicological analysis for many years. It provides excellent separation and definitive identification. A primary drawback is that many benzodiazepines are thermally labile or not sufficiently volatile, requiring a chemical derivatization step before analysis, which adds time and complexity to the workflow.[4]
-
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD): This method is widely available in most analytical laboratories and is more cost-effective than mass spectrometry-based techniques.[1] While it can achieve detection limits suitable for some clinical applications (1-2 ng/mL), it generally lacks the sensitivity and selectivity of MS-based methods, especially for complex matrices or trace-level quantification.[1][3][7]
Performance Data Comparison
The following table summarizes typical validation parameters for the quantification of common benzodiazepines using different analytical techniques. Values can vary based on the specific analyte, biological matrix, and instrumentation.
| Parameter | LC-MS/MS | GC-MS/MS | HPLC-UV/DAD |
| Limit of Detection (LOD) | 0.1 - 2 ng/mL[1][8] | 0.02 - 5.5 ng/mL[8] | 0.02 - 0.47 ng/µL (20-470 ng/mL)[9] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL[8] | 1 - 10 ng/mL[10] | 0.07 - 1.57 ng/µL (70-1570 ng/mL)[9] |
| Linearity Range | 1 - 1000 ng/mL | 1 - 100 ng/mL[10] | 0.3 - 20 ng/µL (300-20,000 ng/mL)[9] |
| Accuracy (% Recovery/Bias) | 99.7% - 107.3%[6] | 83.7% - 118.6% | 93.2% - 108.6%[9][11] |
| Precision (% RSD) | < 9%[6] | < 15%[10] | < 8.1%[9][11] |
Experimental Protocols
Effective quantification relies on robust sample preparation to isolate benzodiazepines from interfering matrix components.[1][12] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS ("Quick, Easy, Cheap, Effective, Rugged, and Safe").[8][12]
Example Protocol 1: SPE-HPLC-UV for Benzodiazepines in Plasma
This protocol provides a general framework for the extraction and analysis of benzodiazepines from human plasma.
-
Sample Pre-treatment:
-
To 1 mL of plasma, add an internal standard (e.g., colchicine).[9]
-
Mix thoroughly.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C8 or polymeric) with sequential washes of methanol and water.[13]
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove interferences.
-
Elute the benzodiazepines with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture).[13]
-
-
Evaporation and Reconstitution:
-
HPLC-UV Analysis:
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9][13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate) and organic solvents (e.g., acetonitrile and methanol).[9][13]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detector set to a wavelength between 240-245 nm.[13][15]
-
Example Protocol 2: LLE-GC-MS/MS for Benzodiazepines in Whole Blood
This protocol outlines a liquid-liquid extraction method suitable for GC-MS analysis.
-
Sample Pre-treatment:
-
To 500 µL of whole blood, add an internal standard and a buffer to adjust the pH.
-
Vortex to mix.
-
-
Liquid-Liquid Extraction (LLE):
-
Add an immiscible organic extraction solvent (e.g., ethyl acetate).
-
Vortex vigorously for several minutes to facilitate analyte transfer to the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under nitrogen.
-
Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to create more volatile and thermally stable derivatives of the analytes.
-
-
GC-MS/MS Analysis:
-
Injector: Splitless mode, ~250°C.
-
Column: A low-polarity capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C) to elute all compounds.
-
Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and selectivity, monitoring specific precursor-to-product ion transitions for each benzodiazepine.
-
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method according to established guidelines, ensuring the method is reliable, reproducible, and fit for its intended purpose.
Caption: Logical workflow for analytical method validation.
General Experimental Workflow for Benzodiazepine Quantification
This diagram outlines the typical steps involved from sample collection to final data analysis in the quantification of benzodiazepines in biological samples.
References
- 1. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical methodologies for the determination of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the measurement of benzodiazepines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of SPE-HPLC determination of 1,4-benzodiazepines and metabolites in blood plasma, urine, and saliva. | Semantic Scholar [semanticscholar.org]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. researchgate.net [researchgate.net]
- 12. QuEChERS extraction of benzodiazepines in biological matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Simultaneous Determination of Six Benzodiazepines in Spiked Soft Drinks by High Performance Liquid Chromatography with Ultra Violet Detection (HPLC-UV) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacodynamics of Designer Benzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of several designer benzodiazepines, a class of novel psychoactive substances (NPS) that have emerged as analogues of medically prescribed benzodiazepines. The information presented herein is intended to support research and drug development efforts by providing key experimental data and detailed methodologies for assessing the activity of these compounds.
Executive Summary
Designer benzodiazepines exhibit a range of pharmacodynamic profiles, largely driven by their interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This guide summarizes available quantitative data on the binding affinity (Ki) and functional potency (EC50) of prominent designer benzodiazepines, including clonazolam, diclazepam, etizolam, flualprazolam, and flubromazolam. The data indicates that many of these compounds possess high affinity for the GABA-A receptor, often exceeding that of their pharmaceutical counterparts. Detailed protocols for key in vitro and in vivo assays are provided to facilitate standardized evaluation of these and other novel compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for the receptor binding affinity (Ki) and functional potency (EC50) of selected designer benzodiazepines at the GABA-A receptor. It is important to note that data for many designer benzodiazepines is sparse, and the presented values are based on limited studies.
Table 1: GABA-A Receptor Binding Affinities (Ki) of Designer Benzodiazepines
| Compound | GABA-A Receptor Subtype | Ki (nM) | Reference |
| Clonazolam | α1β3γ2 | 1.98 ± 0.65 | [1] |
| Diclazepam | α1β3γ2 | 4.3 ± 1.4 | [1] |
| Etizolam | α1β3γ2 | 43 ± 14 | [1] |
| Rat Cortical Membranes | 4.5 | [2] | |
| Flualprazolam | α1β3γ2 | 4.9 ± 1.4 | [1] |
| Flubromazolam | α1β3γ2 | 5.7 ± 1.2 | [1] |
| Diazepam (Reference) | α1β3γ2 | 26.1 ± 4.3 | [1] |
| Alprazolam (Reference) | Rat Cortical Membranes | 7.9 | [2] |
Note: Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency (EC50) of Etizolam at Different GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | EC50 (nM) for Potentiation of GABA-induced Current | Maximum Potentiation (%) | Reference |
| α1β2γ2S | 92 | 73 | [2] |
| α2β2γ2S | Similar to Alprazolam | Similar to Alprazolam | [2] |
| α3β2γ2S | Similar to Alprazolam | Similar to Alprazolam | [2] |
| Alprazolam (α1β2γ2S, Reference) | 56 | 98 | [2] |
Note: EC50 values represent the concentration of the drug that produces 50% of its maximal effect. A lower EC50 value indicates higher potency.
Key Signaling Pathway and Experimental Workflows
The following diagrams illustrate the primary signaling pathway for benzodiazepines and generalized workflows for key pharmacodynamic experiments.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for GABA-A Receptor Affinity (Ki)
This assay determines the binding affinity of a test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Procedure:
-
Membrane Preparation: Homogenize transfected HEK-293 cells to prepare a cell membrane suspension.[1]
-
Incubation: In a 96-well plate, incubate the cell homogenate (approximately 0.04 mg protein/well) with the assay buffer, a fixed concentration of [3H]flunitrazepam, and varying concentrations of the test compound. To determine non-specific binding, a high concentration of a known benzodiazepine (e.g., 100 µM diazepam) is used in separate wells.[1]
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a microplate reader.[1]
-
Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
2. Whole-Cell Patch-Clamp Electrophysiology for Functional Potency (EC50)
This technique measures the effect of a test compound on the function of the GABA-A receptor by recording the ion currents flowing through the channel in response to GABA application.
-
Materials:
-
HEK293T cells transiently expressing desired GABA-A receptor subunit cDNAs (e.g., α1β3γ2L).[3]
-
Patch-clamp recording setup (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes.
-
Intracellular and extracellular recording solutions.
-
GABA.
-
Test compounds (designer benzodiazepines).
-
-
Procedure:
-
Cell Preparation: Culture and prepare transfected HEK293T cells for patch-clamp recording.[3]
-
Whole-Cell Configuration: Form a high-resistance seal between a glass pipette and the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.[4]
-
GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC10-EC25) to elicit a baseline chloride current.[3][4]
-
Compound Application: Co-apply the test compound at various concentrations with GABA to the cell.[3]
-
Current Recording: Record the whole-cell currents in response to GABA and the test compound using a patch-clamp amplifier and data acquisition software.[3]
-
Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Plot the potentiation of the GABA current against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
In Vivo Assays
1. Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[5]
-
Animals: Mice or rats.
-
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.[5]
-
Drug Administration: Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before testing (e.g., 30 minutes).[6]
-
Testing: Place the animal in the center of the maze, facing an open arm, and allow it to explore freely for a set period (e.g., 5-10 minutes).[5][6]
-
Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.[5]
-
Data Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
-
2. Rotarod Test for Motor Coordination and Sedation
The rotarod test assesses motor coordination, balance, and sedative effects of a compound by measuring the ability of an animal to remain on a rotating rod.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Animals: Mice or rats.
-
Procedure:
-
Training: Train the animals on the rotarod at a constant or accelerating speed for a few trials before the test day to establish a baseline performance.
-
Drug Administration: Administer the test compound or vehicle to the animals.
-
Testing: At a predetermined time after drug administration, place the animal on the rotating rod and measure the latency to fall off. The test is typically repeated for several trials.
-
Data Analysis: A decrease in the latency to fall from the rotarod compared to the vehicle-treated group indicates motor impairment or sedation.
-
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. rjptsimlab.com [rjptsimlab.com]
Reproducibility of Experimental Results with 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: A Comparative Analysis
Synthesis and Reproducibility
A practical synthesis for 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine has been documented in the scientific literature. However, a detailed experimental protocol that includes information on reaction scale, purification methods, and, crucially, the reproducibility of the reported yield is not publicly accessible. The crystal structure of the compound has been characterized, confirming its molecular geometry.[1]
For comparison, various synthetic methodologies for other substituted 1,4-benzodiazepines and related heterocyclic systems have been described, often with reported yields for specific analogues.[2][3][4] These alternative syntheses often involve multi-step reactions, and their reproducibility can be influenced by factors such as catalyst efficiency, reaction conditions, and purification techniques. Without parallel data for this compound, a quantitative comparison of synthetic efficiency and robustness is not feasible.
Table 1: Comparison of Synthetic Methodologies for Tetrahydrobenzodiazepine Derivatives
| Feature | This compound | Alternative Tetrahydro-1,4-benzodiazepin-2-ones |
| Synthetic Approach | N-acetylation of the corresponding tetrahydro-1H-1,4-benzodiazepine precursor. | One-pot enantioselective routes, solid-phase synthesis, multi-component reactions.[3] |
| Reported Yield | Not consistently reported across multiple experiments. | Varies widely depending on the specific derivative and methodology. |
| Reproducibility Data | Not available in the public domain. | Often limited to the reported yield in a single publication. |
| Purification | Details not extensively documented. | Typically involves column chromatography. |
Experimental Protocols
General Synthesis of this compound
While a specific, detailed protocol from a peer-reviewed publication is not available, a general plausible synthesis workflow can be inferred. This would likely involve the acetylation of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine.
Caption: General workflow for the synthesis of the target compound.
GABA-A Receptor Binding Assay
The primary molecular target for benzodiazepines is the gamma-aminobutyric acid type A (GABA-A) receptor.[5] A standard experimental protocol to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor is a competitive radioligand binding assay.
Caption: Workflow for a typical GABA-A receptor binding assay.
Comparative Performance Data
A significant challenge in evaluating the reproducibility and performance of this compound is the absence of published pharmacological data. Key performance indicators for a benzodiazepine derivative include its binding affinity (Ki) for various GABA-A receptor subtypes and its in vivo efficacy in animal models of anxiety or epilepsy.
Table 2: Pharmacological Performance Comparison (Hypothetical Data)
| Compound | GABA-A Receptor Binding Affinity (Ki, nM) | In Vivo Anxiolytic Effect (Animal Model) |
| This compound | Data Not Available | Data Not Available |
| Diazepam (Reference) | ~5-20 (subtype dependent) | Effective at 1-5 mg/kg |
| Alternative Benzodiazepine Derivative X | Data would be required for comparison. | Data would be required for comparison. |
Without experimental data for the target compound, a meaningful comparison of its performance against established drugs like diazepam or other novel alternatives is impossible.
Signaling Pathway
Benzodiazepines act as positive allosteric modulators of the GABA-A receptor. They bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative, anxiolytic, and anticonvulsant effects.[5]
Caption: Signaling pathway of benzodiazepines at the GABA-A receptor.
Conclusion
The current body of scientific literature does not provide sufficient data to thoroughly assess the reproducibility of experimental results for this compound or to conduct a comprehensive comparison of its performance with other benzodiazepine derivatives. Key missing information includes detailed and reproducible synthetic protocols, quantitative yields over multiple runs, and, most importantly, pharmacological data such as GABA-A receptor binding affinities and in vivo efficacy.
For researchers and drug development professionals, this highlights a critical gap in the understanding of this particular compound. Future studies should focus on generating this fundamental data to enable a proper evaluation of its potential as a therapeutic agent. Without such data, any consideration of this compound for further development remains speculative.
References
- 1. 4-Acetyl-2,3,4,5-tetra-hydro-1H-1,4-benzodiazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]
- 4. Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health & Safety (EHS) office. All laboratory personnel must be trained on proper hazardous waste handling and be equipped with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the proper disposal of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine waste.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including neat compound, solutions, contaminated labware (e.g., vials, pipettes, gloves), and spill cleanup materials, as hazardous waste.
-
Segregate the waste by its physical state (solid or liquid) and chemical compatibility. Do not mix with other incompatible waste streams.
-
-
Waste Collection and Containerization:
-
Use a dedicated, properly labeled, and chemically compatible waste container.[3][4][5] The container must be in good condition, leak-proof, and have a secure, tightly fitting lid.[4][5][6]
-
For liquid waste, use a container designed for liquids. Avoid overfilling; a general guideline is to fill the container to no more than 90% of its capacity.[6]
-
The original product container can be reused for the same waste material if it is in good condition.[3][4]
-
-
Waste Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[4][5]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[3][5]
-
Indicate the approximate concentration or percentage of the compound in the waste mixture.[3][5]
-
Include the date when the waste was first added to the container and the laboratory or researcher's name and contact information.
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[5]
-
The SAA should be under the control of the laboratory personnel and near the point of waste generation.[5]
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[2]
-
-
Disposal Request and Pickup:
-
Once the waste container is full (or when it is ready for disposal), submit a hazardous waste pickup request to your institution's EHS or a certified hazardous waste disposal company.[4]
-
Do not transport hazardous waste outside of the laboratory.[7] Disposal must be handled by trained professionals.[7]
-
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the disposal of this compound, based on general hazardous waste guidelines.
| Parameter | Guideline | Rationale |
| Container Fill Level | Do not exceed 90% capacity.[6] | Prevents spills and allows for vapor expansion. |
| Empty Container Rinsing | Triple rinse with a suitable solvent.[3][7] | Ensures removal of hazardous residue before container disposal. |
| Rinseate Management | Collect all rinsate as hazardous waste.[7] | Prevents the discharge of hazardous chemicals into the sewer system. |
| Storage Time in SAA | Varies by regulation; consult EHS. | Ensures timely removal and minimizes on-site accumulation. |
Experimental Protocol: Decontamination of Glassware
For non-disposable glassware contaminated with this compound, a triple rinse procedure is recommended.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound. Collect this initial rinsate in the designated hazardous waste container.
-
Second Rinse: Repeat the rinsing process with fresh solvent and collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a final rinse with fresh solvent and add the rinsate to the hazardous waste.
-
Final Cleaning: After the triple rinse, the glassware can typically be washed with soap and water.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guidance: Handling 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₁H₁₄N₂O |
| Molecular Weight | 190.24 g/mol |
| Appearance | Colorless solid |
| Solubility | Sparingly soluble in water |
(Source: Guidechem[2])
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Standards |
| Eye and Face Protection | Chemical Safety Goggles or Safety Glasses with side shields | Must meet ANSI Z87.1 standard. A face shield is recommended if there is a risk of splashing.[3] |
| Hand Protection | Disposable Nitrile or Neoprene Gloves (Double Gloving Recommended) | Inspect gloves for integrity before each use. Change gloves frequently, at least every 30 to 60 minutes, or immediately upon known or suspected contact.[4][5] The outer glove should be removed and disposed of in a sealed bag after each task.[5] |
| Body Protection | Disposable, Low-Permeability Laboratory Coat | Must have a solid front, long sleeves, and tight-fitting cuffs.[5] The inner glove should be worn under the cuff, and the outer glove over the cuff to ensure no skin is exposed.[5] |
| Foot Protection | Closed-toe, closed-heel chemical-resistant shoes | Shoes must fully cover the feet.[3] Shoe covers should also be utilized and removed before exiting the designated handling area.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To be used in the absence of adequate engineering controls (e.g., fume hood) or during spill cleanup.[3][4] Fit-testing and training are required as per OSHA standards.[4] |
Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment. All handling of 4-Acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
Workflow Diagram
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of chemical waste is paramount to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
-
Solid Waste:
-
Contaminated consumables (e.g., gloves, weigh paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Unused or expired solid compounds should be treated as hazardous chemical waste.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Avoid mixing with incompatible waste streams.
-
-
Sharps Waste:
-
Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.
-
-
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the primary hazards.
-
Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic, while awaiting pickup by certified hazardous waste personnel.
-
Note: Do not dispose of this chemical or its contaminated materials down the drain or in regular trash. Follow all institutional, local, and national regulations for hazardous waste disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
